4-Amino-4-(4-fluorophenyl)butanoic acid
Description
BenchChem offers high-quality 4-Amino-4-(4-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-(4-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-4-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBFAHMLBIOICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Baflofen pharmacological profile and classification
An In-Depth Technical Guide to the Pharmacological Profile and Classification of Baclofen
Executive Summary
Baclofen, a chlorophenyl derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a cornerstone in the management of spasticity originating from the central nervous system.[1][2][3] Classified as a skeletal muscle relaxant and a potent, selective agonist for the GABA-B receptor, its pharmacological profile is characterized by a unique mechanism of action that modulates neuronal excitability at the spinal and supraspinal levels.[1][4][5] This guide provides a comprehensive technical overview of baclofen's chemical properties, classification, pharmacodynamics, and pharmacokinetics. It delves into the molecular signaling cascades initiated by GABA-B receptor activation, details its clinical applications in spasticity and off-label uses such as Alcohol Use Disorder (AUD), and outlines its safety profile. Furthermore, this document presents key experimental methodologies that have been pivotal in elucidating its pharmacological characteristics, offering researchers and drug development professionals a thorough understanding of this clinically significant therapeutic agent.
Introduction: From Epilepsy to Spasticity
Baclofen was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy, originally with the intent of treating epilepsy.[1][2] While it proved ineffective for seizures, subsequent clinical observations revealed its profound efficacy in reducing muscle spasticity.[2] This led to its reintroduction in 1971 and its eventual approval by the US Food and Drug Administration (FDA) in 1977 for the treatment of spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[1][2] Chemically, baclofen is β-(4-chlorophenyl)-γ-aminobutyric acid.[2] Its primary classification is as a skeletal muscle relaxant and an antispasmodic agent.[5][6] Functionally, it is the prototypical agonist for the GABA-B receptor, which dictates its entire pharmacological profile.[1][3]
Pharmacodynamics: The GABA-B Receptor-Mediated Mechanism
The therapeutic and adverse effects of baclofen are overwhelmingly attributed to its action as a selective agonist at GABA-B receptors.[1] Unlike GABA-A receptors, which are ligand-gated ion channels, GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7][8]
The GABA-B Receptor: A Heterodimeric GPCR
The functional GABA-B receptor is an obligate heterodimer, composed of two subunits: GABA-B1 and GABA-B2.[9]
-
GABA-B1 Subunit: Responsible for binding the endogenous ligand (GABA) and agonists like baclofen.[9]
-
GABA-B2 Subunit: Essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins (specifically Gαi/o).[9][10]
This heterodimeric structure is crucial for receptor function; neither subunit can signal effectively on its own.
Molecular Signaling Cascade
Baclofen's binding to the GABA-B1 subunit initiates a conformational change that activates the associated G-protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors.[9]
Presynaptic Inhibition: At presynaptic terminals, the primary effect is the inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit.[2][11] This reduction in calcium influx is critical, as it suppresses the release of excitatory neurotransmitters such as glutamate and aspartate from afferent nerve terminals.[3][4][11] This is the principal mechanism by which baclofen inhibits both monosynaptic and polysynaptic reflexes at the spinal level.[4][12]
Postsynaptic Inhibition: On postsynaptic neurons, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[4] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus contributing to overall CNS depression and muscle relaxation.[4]
Additionally, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[10] This pathway contributes to the long-term modulation of neuronal function.
Pharmacokinetics: ADME Profile
The clinical utility and dosing of baclofen are directly informed by its pharmacokinetic properties. While effective, its transit and persistence in the body present unique therapeutic challenges, particularly concerning its passage across the blood-brain barrier.
Absorption
Following oral administration, baclofen is rapidly and well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 70% to 85%.[2][13] Peak plasma concentrations are typically reached within 2 to 3 hours.[2][14] However, absorption is dose-dependent and can become reduced at higher doses.[12] Intrathecal administration bypasses the gastrointestinal tract and blood-brain barrier, delivering the drug directly to the cerebrospinal fluid (CSF) and achieving therapeutic concentrations at the spinal cord with plasma concentrations that are 100 times lower than with oral administration.[15][16]
Distribution
Baclofen is widely distributed throughout the body, but due to its high water solubility and low lipid solubility, it does not readily cross the blood-brain barrier.[2][13][17] This is a critical limitation of oral therapy, often necessitating higher doses that can lead to systemic side effects.[13] Protein binding is low, at approximately 30%.[1][17]
Metabolism
Metabolism of baclofen is minimal. Only about 15% of an administered dose undergoes biotransformation, primarily through deamination in the liver.[1][12] This low level of metabolism means that baclofen has a low potential for drug-drug interactions mediated by cytochrome P450 enzymes, making it a useful option for patients on multiple medications.[2]
Elimination
The drug is predominantly excreted by the kidneys, with 70-85% of a dose eliminated unchanged in the urine.[1][2][12][15] The remainder is excreted in the feces.[12] The elimination half-life is relatively short, ranging from 2.5 to 7 hours.[1] This short half-life necessitates frequent daily dosing (typically three times a day) to maintain therapeutic concentrations and effectively control spasticity.[1][2][6]
Pharmacokinetic Data Summary
| Parameter | Value | Source(s) |
| Bioavailability (Oral) | 70% - 85% | [2][13] |
| Time to Peak Plasma (Tmax) | 2 - 3 hours | [2][14] |
| Protein Binding | ~30% | [1][17] |
| Metabolism | ~15% (Hepatic Deamination) | [1][12] |
| Primary Route of Elimination | Renal (70-85% unchanged) | [1][2] |
| Elimination Half-Life (t½) | 2.5 - 7 hours | [1] |
| Therapeutic Plasma Conc. | 80 - 400 ng/mL | [12] |
Clinical Pharmacology and Therapeutic Applications
Baclofen's primary role is in the management of severe spasticity, but its mechanism has prompted investigation into other neurological and psychiatric conditions.
Management of Spasticity
Baclofen is FDA-approved for treating muscle spasticity resulting from multiple sclerosis and spinal cord injuries or other spinal cord diseases.[2][5][6] It effectively reduces the frequency and severity of flexor spasms, associated pain, and muscle rigidity.[18]
-
Oral Baclofen: This is the first-line therapy for many patients.[17] Dosing is initiated at a low level (e.g., 5 mg three times daily) and gradually titrated upwards to achieve an optimal response, typically between 40-80 mg daily.[18]
-
Intrathecal Baclofen (ITB): For patients with severe spasticity who do not respond to or cannot tolerate oral therapy, ITB is a highly effective alternative.[16][18] An implantable pump delivers baclofen directly into the intrathecal space, allowing for much lower doses, maximizing efficacy at the spinal cord, and minimizing systemic side effects like sedation.[2][16][19]
Off-Label Application: Alcohol Use Disorder (AUD)
A significant area of research is the use of baclofen for AUD. The proposed mechanism involves the modulation of the mesolimbic dopamine pathway; by activating GABA-B receptors, baclofen is thought to suppress the dopamine release associated with alcohol consumption, thereby reducing cravings and reinforcement.[1][20] Clinical trials have yielded mixed but promising results. Some studies show that baclofen, particularly at higher doses, is superior to placebo in increasing abstinence rates and reducing alcohol consumption.[20][21][22] However, evidence is still evolving, and there is no consensus on optimal dosing.[13][23]
Safety Profile and Toxicology
While generally well-tolerated, baclofen is associated with a range of adverse effects, primarily related to its CNS depressant activity.
Common Adverse Effects
The most frequent side effects include transient drowsiness (10-63%), dizziness (5-15%), weakness (5-15%), fatigue, and nausea.[18] These effects are often dose-dependent and can be mitigated by slow dose titration.
Drug-Drug Interactions
The CNS depressant effects of baclofen are additive with other substances that slow down the nervous system, such as alcohol, benzodiazepines, opioids, and antihistamines.[2][24][25] Concomitant use can lead to increased sedation, respiratory depression, and impaired motor coordination.[24][25]
Boxed Warning: Abrupt Withdrawal Syndrome
A critical safety concern, particularly with intrathecal administration, is the risk of a severe withdrawal syndrome upon abrupt discontinuation.[26] The FDA has issued a boxed warning for intrathecal baclofen.[2][19][27] Abrupt cessation can lead to a hypermetabolic state characterized by high fever, altered mental status, severe rebound spasticity, and muscle rigidity.[28] In rare cases, this can progress to rhabdomyolysis, multi-organ failure, and death.[27][28] Therefore, discontinuation of baclofen, especially long-term or high-dose therapy, must be done gradually.[6][26]
Methodologies in Baclofen Research
Elucidating the pharmacological profile of baclofen has relied on a variety of established experimental techniques. Understanding these protocols is essential for drug development professionals aiming to characterize novel GABA-B receptor modulators.
Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity
This assay quantifies the affinity of a compound (like baclofen) for its receptor target.
Objective: To determine the equilibrium dissociation constant (Kd) of baclofen for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, rich in GABA-B receptors) in a buffered solution and centrifuge to isolate cell membranes.
-
Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-B antagonist (e.g., [³H]-CGP54626) and varying concentrations of unlabeled baclofen.
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of baclofen concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (concentration of baclofen that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which approximates the Kd.
Causality: This protocol allows for the direct measurement of drug-receptor interaction. The competition between the labeled antagonist and the unlabeled agonist (baclofen) for the same binding site provides a quantitative measure of baclofen's binding affinity. A lower Ki value indicates higher binding affinity.
Workflow: In Vivo Microdialysis for Neurotransmitter Release
This technique measures the effect of drug administration on neurotransmitter levels in specific brain regions of a living animal.
Causality: This workflow provides a functional readout of baclofen's presynaptic inhibitory action. By demonstrating a decrease in glutamate levels in the extracellular fluid following baclofen administration, it provides direct evidence that the drug inhibits the release of this key excitatory neurotransmitter in vivo, validating the mechanism established through in vitro assays.
Conclusion and Future Directions
Baclofen's journey from a failed epilepsy drug to a primary treatment for spasticity highlights the importance of clinical observation in drug development. Its well-defined pharmacological profile, centered on selective GABA-B receptor agonism, provides a clear mechanism for its therapeutic effects. The primary challenges remain its poor penetration of the blood-brain barrier, necessitating the development of invasive intrathecal delivery systems for severe cases, and its CNS side effects.
Future research should focus on developing novel GABA-B agonists or positive allosteric modulators with improved pharmacokinetic profiles, particularly enhanced brain penetration, to allow for lower oral doses and fewer systemic side effects. Further well-controlled, large-scale clinical trials are also necessary to definitively establish the role and optimal dosing of baclofen in the treatment of Alcohol Use Disorder and other emerging indications.
References
- Baclofen - Wikipedia. (n.d.).
- What is the mode of action of baclofen? - Dr.Oracle. (2025, March 19).
- Ghavanini, A. A., & Thaci, B. (2024, August 11). Baclofen. In StatPearls. StatPearls Publishing.
- Baclofen: Uses, Side Effects & Dosage. (2025, July 1). Healio.
- Baclofen: uses, dosing, warnings, adverse events, interactions. MedCentral.
- Gashlin, L. Z., et al. (2022). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. Journal of the American College of Emergency Physicians Open, 3(4), e12787.
- Baclofen: MedlinePlus Drug Information. (2019, December 15).
- Marsot, A., et al. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry, 9, 477.
- Baclofen Tablets: Uses, Interactions & Side Effects. Cleveland Clinic.
- Addolorato, G., et al. (2007). Efficacy and Safety of Baclofen for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial. The Lancet, 370(9603), 1915-1922.
- Pharmacodynamic and pharmacokinetic properties of baclofen. ResearchGate. (n.d.).
- What is Baclofen used for? - Patsnap Synapse. (2024, June 14).
- Baclofen Mechanism of Action: How Does Lioresal Work? (2019, March 4).
- Baclofen (Lioresal). (2019, October 1). MS Trust.
- Liu, J., & Wang, L. (2023, May 15). Baclofen for the Treatment of Alcohol Use Disorder. American Family Physician, 107(5), 554-555.
- Baclofen Uses, Dosage & Side Effects. (2023, September 25). Drugs.com.
- Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116.
- Imbert, B., et al. (2020). High dose baclofen shows some promise in reducing high-risk alcohol use among primary care patients, but more research is needed. Journal of Studies on Alcohol and Drugs, 81(4), 542-543.
- Lugo, L. V., & Pinder, E. (2008, January 21). Cerebral Palsy: Pharmacologic Treatment of Spasticity. U.S. Pharmacist.
- Minozzi, S., et al. (2023, January 13). Baclofen for alcohol use disorder. Cochrane Database of Systematic Reviews, 2023(1), CD012557.
- Treating Spasticity with a Baclofen Pump. Kennedy Krieger Institute.
- Clinical Profile: Baclofen 10mg Tablet. GlobalRx.
- Baclofen for the Treatment of Alcohol Dependence. ClinicalTrials.gov.
- Baclofen (oral route). Mayo Clinic. (2026, January 31).
- PRODUCT MONOGRAPH BACLOFEN. (2017, December 13).
- Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759.
- GABA Receptor Signaling. GeneGlobe - QIAGEN.
- Activation of GABAB receptors. Reactome Pathway Database.
- Gablofen (baclofen - intrathecal) for Muscle Spasms in Multiple Sclerosis. Multiple Sclerosis News Today. (2021, September 22).
- GABA B receptor activation. PubChem.
- boxed warning - DailyMed. U.S. National Library of Medicine.
- Pin, J. P., & Bettler, B. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 5, 12.
- Reference ID: 2866781. accessdata.fda.gov.
- Baclofen: Package Insert / Prescribing Information. Drugs.com. (2026, February 4).
Sources
- 1. Baclofen - Wikipedia [en.wikipedia.org]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Baclofen used for? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. Baclofen: MedlinePlus Drug Information [medlineplus.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 9. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactome | Activation of GABAB receptors [reactome.org]
- 11. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baclofen: Uses, Side Effects & Dosage | Healio [healio.com]
- 13. Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. Baclofen Mechanism Of Action: Explaining How Lioresal Works [addictionresource.com]
- 16. Treating Spasticity with a Baclofen Pump | Kennedy Krieger Institute [kennedykrieger.org]
- 17. uspharmacist.com [uspharmacist.com]
- 18. medcentral.com [medcentral.com]
- 19. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 20. Baclofen for the Treatment of Alcohol Use Disorder | AAFP [aafp.org]
- 21. Efficacy and Safety of Baclofen for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. recoveryanswers.org [recoveryanswers.org]
- 23. Baclofen for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. Baclofen: Package Insert / Prescribing Information [drugs.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Amino-3-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-amino-3-(4-fluorophenyl)butanoic acid, a compound of significant interest in neuroscience and pharmacology. We will delve into its chemical identity, synthesis, mechanism of action, and the experimental methodologies crucial for its study. This document is intended to be a valuable resource for professionals engaged in drug discovery and development.
Chemical Identity and Nomenclature
The precise identification of a compound is fundamental to scientific rigor. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4-amino-3-(4-fluorophenyl)butanoic acid[1][2]
This systematic name accurately describes the molecular structure, which consists of a butanoic acid backbone with an amino group at the 4th carbon and a 4-fluorophenyl group at the 3rd carbon.
Synonyms: This compound is also known by several synonyms in scientific literature and commercial listings. Understanding these is crucial for a comprehensive literature search.
| Synonym | Source/Context |
| 4-Fluorophenibut | Common trivial name[1][2] |
| CGP-11130 | Developmental code name[1][2][3] |
| F-Phenibut | Abbreviation of 4-Fluorophenibut[4] |
| Baflofen | Trivial name |
| Fluoribut | Trivial name |
| β-(4-Fluorophenyl)-γ-aminobutyric acid | Name describing its relation to GABA[1] |
| β-(4-Fluorophenyl)-GABA | Abbreviated form of the above[1] |
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂FNO₂[1][3] |
| Molecular Weight | 197.21 g/mol [2] |
| CAS Number | 52237-19-1[2][3] |
| Topological Polar Surface Area | 63.3 Ų[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 4[3] |
It is also important to distinguish the free acid form from its hydrochloride salt.
| Parameter | Free Acid Form | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₃ClFNO₂[5] |
| Molecular Weight | 197.21 g/mol [5] | 233.67 g/mol [5][6] |
| CAS Number | 52237-19-1 | 1858241-03-8[5][6] |
The hydrochloride salt is often used in research due to its increased stability and solubility in aqueous solutions.
Synthesis of 4-Amino-3-(4-fluorophenyl)butanoic Acid
The synthesis of chiral γ-aminobutyric acid (GABA) analogs like 4-amino-3-(4-fluorophenyl)butanoic acid is a key area of research. A highly efficient method involves a telescoped continuous flow process for the asymmetric synthesis of a key intermediate, γ-nitrobutyric acid.[7][8][9] This approach offers significant advantages in terms of productivity and sustainability compared to traditional batch methods.
Experimental Protocol: Two-Step Flow Asymmetric Synthesis of the Chiral γ-Nitrobutyric Acid Intermediate[7][8]
This protocol outlines the synthesis of the chiral γ-nitrobutyric acid intermediate, a crucial precursor to 4-amino-3-(4-fluorophenyl)butanoic acid.
Step 1: Enantioselective Michael-type Addition
-
Catalyst Preparation: A polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether is utilized as a heterogeneous organocatalyst.
-
Reaction Setup: The reaction is performed under neat (solvent-free) conditions in a continuous flow reactor.
-
Reagents: 4-Fluorocinnamaldehyde and nitromethane are used as the starting materials.
-
Process: The reagents are continuously pumped through the reactor containing the catalyst bed, facilitating the enantioselective Michael-type addition.
Step 2: Aldehyde Oxidation
-
In-situ Generation of Peroxyformic Acid: The output from the first step is directly telescoped into a second reactor where the aldehyde is oxidized. This is achieved using in-situ generated peroxyformic acid.
-
Reaction: The chiral γ-nitroaldehyde is oxidized to the corresponding γ-nitrobutyric acid.
-
Work-up: The product stream is collected and purified to yield the optically active γ-nitrobutyric acid intermediate.
The final conversion of the γ-nitrobutyric acid intermediate to 4-amino-3-(4-fluorophenyl)butanoic acid involves the reduction of the nitro group to an amino group.
Caption: A schematic overview of the telescoped continuous flow synthesis of 4-Amino-3-(4-fluorophenyl)butanoic Acid.
Mechanism of Action and Pharmacological Profile
4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective agonist for the GABAB receptor.[1][10] The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission in the central nervous system.[5][11]
GABAB Receptor Activation and Downstream Signaling
Activation of the GABAB receptor by an agonist like 4-amino-3-(4-fluorophenyl)butanoic acid initiates a cascade of intracellular events:
-
G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in the production of cyclic AMP (cAMP).[5]
-
Modulation of Ion Channels:
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces the influx of calcium ions, which in turn decreases the release of neurotransmitters.[5]
-
The net effect of these actions is a reduction in neuronal excitability.
Caption: The signaling pathway of the GABAB receptor activated by 4-Amino-3-(4-fluorophenyl)butanoic Acid.
Comparative Potency
The introduction of a fluorine atom at the para position of the phenyl ring in phenibut significantly enhances its potency as a GABAB receptor agonist.[10]
| Compound | GABAB Receptor Affinity (IC₅₀) | GABAA Receptor Affinity (IC₅₀) | GABAB Receptor Agonist Potency (EC₅₀) |
| 4-Fluorophenibut | 1.70 µM[1] | > 100 µM[1] | 23.3 µM[12] |
| Phenibut | - | - | 1362 µM[12] |
| Baclofen | - | - | 6.0 µM[12] |
As the data indicates, 4-fluorophenibut is significantly more potent than phenibut but less potent than baclofen as a GABAB receptor agonist.[1][12] Its selectivity for the GABAB receptor over the GABAA receptor is also noteworthy.[1]
Experimental Methodologies
GABAB Receptor Binding Assay
To determine the binding affinity of 4-amino-3-(4-fluorophenyl)butanoic acid to the GABAB receptor, a competitive radioligand binding assay is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue.
-
Radioligand: A selective GABAB receptor antagonist with high affinity, such as [³H]CGP54626, is used as the radioligand.
-
Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (4-amino-3-(4-fluorophenyl)butanoic acid).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Caption: A workflow diagram for a competitive GABAB receptor binding assay.
Conclusion
4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective GABAB receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis can be achieved through modern, efficient methods like continuous flow chemistry. Understanding its pharmacological profile and the experimental techniques used for its characterization is essential for researchers in the fields of neuroscience and drug development. This guide provides a foundational understanding of this important compound, serving as a valuable resource for further scientific inquiry.
References
-
Wikipedia. (2023, December 2). 4-Fluorophenibut. In Wikipedia. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]
-
Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8490–8494. [Link]
-
Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. PMC. [Link]
-
Frølund, B., Jensen, A. A., & Clausen, R. P. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(21), 5123. [Link]
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
Technical Monograph: 4-Amino-3-(4-fluorophenyl)butanoic Acid (CAS 52237-19-1)
Nomenclature & Identity Clarification
Critical Note on Chemical Structure:
The CAS number 52237-19-1 corresponds strictly to 4-Amino-3-(4-fluorophenyl)butanoic acid (also known as
| Property | Specification |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid |
| CAS Registry | 52237-19-1 |
| Molecular Formula | C |
| Molecular Weight | 197.21 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| pKa (Computed) | ~4.1 (Carboxyl), ~10.3 (Amine) |
Chemical Synthesis: The Rodionov Protocol
The most robust, field-proven method for synthesizing
Reaction Logic & Causality
-
Aldehyde Selection: 4-Fluorobenzaldehyde is used as the electrophile.[1] The para-fluorine atom is electron-withdrawing, which slightly increases the reactivity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Ammonium Acetate: Acts as both the nitrogen source and the catalyst for the Knoevenagel-type condensation.[1]
-
Malonic Acid: Provides the carbon backbone and undergoes decarboxylation in situ to form the final
-amino acid structure.[1]
Experimental Protocol
Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq, 0.1 mol)[1]
-
Malonic Acid (1.0 eq, 0.1 mol)[1]
-
Ammonium Acetate (2.0 eq, 0.2 mol)[1]
-
Ethanol (95%, solvent)[1]
Step-by-Step Workflow:
-
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.4 g of malonic acid and 15.4 g of ammonium acetate in 50 mL of 95% ethanol.
-
Addition: Add 12.4 g (0.1 mol) of 4-fluorobenzaldehyde to the solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 6–8 hours.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature. A white precipitate (the target amino acid) should begin to form.[1]
-
Isolation: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield. Filter the precipitate using a Buchner funnel.[1]
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde. Recrystallize from hot water or aqueous ethanol to achieve >98% purity.[1]
Figure 1: The Rodionov synthesis pathway for 4-Fluorophenibut.[1]
Pharmacodynamics & Mechanism of Action
4-Fluorophenibut functions as a mimetic of the inhibitory neurotransmitter GABA.[1] Its pharmacological profile is distinct from Phenibut due to the fluorine substitution.[1][3][4]
Receptor Binding Profile
-
GABA-B Agonism:
-
Like Baclofen and Phenibut, 4-Fluorophenibut acts as an orthosteric agonist at the GABA-B receptor (metabotropic).[1]
-
Potency Shift: The para-fluorine atom increases the binding affinity for the GABA-B receptor compared to unsubstituted Phenibut.[1] Literature and SAR (Structure-Activity Relationship) analysis suggest a 5-to-10-fold increase in potency relative to Phenibut, placing it closer to Baclofen in efficacy [1][2].[1]
-
-
VDCC Interaction (
Subunit):
The "Fluorine Effect" (Bioisosterism)
The substitution of Hydrogen with Fluorine at the para-position is a strategic medicinal chemistry modification:
-
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Para-substitution blocks metabolic oxidation at the most vulnerable site of the phenyl ring (CYP450 mediated hydroxylation), potentially extending the biological half-life (
) [3].[1] -
Lipophilicity: Fluorine increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.[1]
Figure 2: Dual mechanism of action targeting GABA-B receptors and Calcium Channels.
Analytical Characterization
To validate the synthesis of CAS 52237-19-1, the following analytical signatures are expected:
-
1H NMR (D
O, 400 MHz):- 7.20–7.30 (m, 2H, Ar-H ortho to alkyl).
- 7.05–7.15 (m, 2H, Ar-H ortho to F).
- 3.30–3.45 (m, 1H, CH-Ar).
-
3.10–3.25 (m, 2H, CH
-N). -
2.50–2.70 (m, 2H, CH
-COO).
-
Mass Spectrometry (ESI+):
-
[M+H]
peak at m/z 198.2.[1]
-
Safety & Handling (Research Context)
-
Status: 4-Fluorophenibut is an unregulated research chemical in many jurisdictions but is structurally related to controlled substances (Phenibut in some regions).[1][3]
-
Toxicology: No clinical safety data exists.[1] Based on Baclofen and Phenibut toxicity profiles, overdose risks include respiratory depression, bradycardia, and unconsciousness.
-
Handling: Treat as a potent CNS depressant.[1] Avoid inhalation of dust.[1] Store in a cool, dry place away from oxidizing agents.[1][7]
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1] CNS Drug Reviews, 7(4), 471-481.[1]
-
Bowery, N. G., et al. (2002). International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
PubChem. Compound Summary for CID 103611: 4-Fluorophenibut.[1][2][8]
-
Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids.[1] Berichte der deutschen chemischen Gesellschaft. (Historical reference for the synthetic method).
Sources
- 1. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Fluorophenibut (β-(4-Fluorophenyl)-GABA)
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 4-Fluorophenibut (4-F-Phenibut), a halogenated derivative of the gabapentinoid Phenibut. Designed for analytical chemists and forensic researchers, this document details the specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for unambiguous identification.
The introduction of the fluorine atom at the para position of the phenyl ring significantly alters the electronic environment compared to the parent compound, Phenibut. This results in characteristic spin-spin coupling constants (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Parameter | Data |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride |
| Common Names | 4-Fluorophenibut, F-Phenibut, Fluorobut |
| CAS Number | 52237-19-1 (Free Acid) / 1858241-03-8 (HCl Salt) |
| Molecular Formula | C |
| Molecular Weight | 197.21 g/mol (Free Acid) / 233.67 g/mol (HCl Salt) |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water, methanol; soluble in DMSO |
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][9][10][11]
Experimental Protocol
-
Solvent: Deuterium Oxide (D
O) is recommended for the hydrochloride salt to minimize exchangeable proton broadening. DMSO- is preferred for the free amino acid to observe carboxyl/amine protons. -
Reference: Tetramethylsilane (TMS) or residual solvent peak (HDO
4.79 ppm in D O). -
Frequency: Data below corresponds to 400 MHz (
H) and 100 MHz ( C).
Proton NMR ( H NMR)
The aromatic region distinguishes 4-F-Phenibut from Phenibut. While Phenibut displays a multiplet for the monosubstituted benzene ring, 4-F-Phenibut exhibits a higher-order AA'BB' system due to the symmetry of the para-substitution.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.25 – 7.35 | Multiplet (AA'BB') | 2H | Ar-H (meta to F) | Protons at C2'/C6' (closest to alkyl chain) |
| 7.05 – 7.15 | Multiplet (AA'BB') | 2H | Ar-H (ortho to F) | Protons at C3'/C5' (shielded by Fluorine) |
| 3.30 – 3.45 | Multiplet | 1H | CH (Methine) | C3 (Beta-position) |
| 3.15 – 3.25 | Doublet of Doublets | 1H | CH | C4 (Gamma-position, next to NH |
| 3.00 – 3.10 | Doublet of Doublets | 1H | CH | C4 (Gamma-position, diastereotopic) |
| 2.65 – 2.80 | Doublet of Doublets | 1H | CH | C2 (Alpha-position, next to COOH) |
| 2.50 – 2.60 | Doublet of Doublets | 1H | CH | C2 (Alpha-position, diastereotopic) |
Carbon-13 NMR ( C NMR)
The diagnostic power of
| Shift ( | Multiplicity | Assignment | Notes | |
| 174.5 | Singlet | - | C=O | Carboxylic Acid Carbon |
| 162.1 | Doublet | ~245 Hz | C-F (C4') | Definitive ID: Direct C-F coupling. |
| 136.5 | Doublet | ~3 Hz | C-Alkyl (C1') | Para to Fluorine; weak coupling. |
| 129.2 | Doublet | ~8 Hz | C-Meta (C2'/C6') | Coupling through 3 bonds ( |
| 115.8 | Doublet | ~21 Hz | C-Ortho (C3'/C5') | Coupling through 2 bonds ( |
| 43.5 | Singlet | - | C-NH | Gamma-carbon |
| 38.2 | Singlet | - | C-COOH (C2) | Alpha-carbon |
| 32.5 | Singlet | - | CH-Ar (C3) | Beta-carbon |
Mass Spectrometry (MS)[4][12]
Ionization & Fragmentation Logic
-
Method: ESI (Positive Mode) or GC-MS (EI, often requires derivatization).
-
Parent Ion: [M+H]
= 198.1 m/z. -
Base Peak: Typically m/z 181 (Loss of NH
) or m/z 123 (Fluorinated tropylium/styrene cation).
The fragmentation pathway follows a standard McLafferty-like rearrangement and neutral loss pattern typical of GABA analogs, but shifted by +18 amu (mass difference between H and F) relative to Phenibut.
Fragmentation Pathway Visualization
Caption: Proposed ESI(+) fragmentation pathway for 4-Fluorophenibut showing key diagnostic ions.
| m/z | Ion Identity | Interpretation |
| 198.1 | [M+H] | Protonated Molecular Ion |
| 181.1 | [M+H - NH | Loss of ammonia (characteristic of primary amines) |
| 163.1 | [M+H - NH | Formation of cyclic lactam (fluorinated pyrrolidone) |
| 123.0 | [C | Fluorinated ethyl-benzene/styrene cation |
| 109.0 | [C | Fluorinated tropylium ion (High stability aromatic) |
Infrared Spectroscopy (FT-IR)
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid or KBr Pellet.
-
Resolution: 4 cm
.
Diagnostic Bands
The spectrum is dominated by the zwitterionic nature of the amino acid (if free acid) or the amine salt (if HCl). The C-F stretch is the key differentiator from Phenibut.
| Wavenumber (cm | Intensity | Assignment | Functional Group |
| 2800 – 3200 | Broad, Strong | N-H Stretch | Amine salt (NH |
| 2500 – 3300 | Very Broad | O-H Stretch | Carboxylic acid (often overlaps with NH) |
| 1710 – 1730 | Strong, Sharp | C=O[1] Stretch | Carboxylic Acid (Carbonyl) |
| 1580 – 1610 | Medium | C=C Stretch | Aromatic Ring breathing |
| 1500 – 1520 | Strong | N-H Bend | Amine bending vibration |
| 1215 – 1235 | Strong | C-F Stretch | Diagnostic: Aryl-Fluorine bond |
| 820 – 840 | Strong | C-H Bend (oop) | Para-substituted benzene ring |
Analytical Workflow for Verification
To ensure "Self-Validating" protocols, the following workflow is recommended for distinguishing 4-F-Phenibut from similar analogs (e.g., Baclofen, Phenibut).
Caption: Decision tree for differentiating 4-Fluorophenibut from Baclofen and Phenibut.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]
-
HSC Chemistry / Science Ready (2025). Mass Spectrometry Fragmentation Patterns: Analysis of Organic Substances. Retrieved from [Link]
-
Organic Chemistry Data (2021). 13C NMR Chemical Shifts and Coupling Constants (Hans Reich Collection). Retrieved from [Link]
Sources
4-Amino-4-(4-fluorophenyl)butanoic acid molecular weight and formula
Molecular Characterization, Synthesis, and Structural Isomerism
Executive Summary
4-Amino-4-(4-fluorophenyl)butanoic acid is a specific
It is a structural isomer of the well-known GABA-B agonist 4-Fluorophenibut (4-amino-3-(4-fluorophenyl)butanoic acid).[2][1] While the two share an identical molecular formula and molecular weight, their pharmacological profiles differ significantly due to the positional shift of the aromatic ring from the
Core Identity Matrix
| Parameter | Value |
| IUPAC Name | 4-Amino-4-(4-fluorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Monoisotopic Mass | 197.0852 Da |
| CAS Registry (Generic) | Note: Often indexed under general fluorinated GABA analogs; specific isomer requires structural verification.[2][1][3][4] |
| Core Scaffold |
Chemical Structure & Isomerism
The distinction between the requested compound (C4-substituted) and the common "Phenibut" class (C3-substituted) is critical for drug development.[2][1]
Structural Comparison[1][2][3]
-
Target Molecule (C4-Isomer): The amino group and the phenyl ring are attached to the same terminal carbon (C4).[2][1] This creates a benzylic amine motif.[2][1]
-
Structure:
-
-
Fluorophenibut (C3-Isomer): The phenyl ring is on the
-carbon (C3), while the amino group remains on the terminus (C4).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Structure:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Visualization of Isomeric Relationship
The following diagram illustrates the structural divergence between the target molecule and its pharmacologically active isomer.
Figure 1: Structural divergence of C10H12FNO2 isomers based on phenyl ring placement.
Physicochemical Profile
The presence of the fluorine atom at the para position of the phenyl ring modulates lipophilicity and metabolic stability compared to the non-fluorinated analog (4-amino-4-phenylbutanoic acid).[2][1]
| Property | Data | Causality/Relevance |
| H-Bond Donors | 2 (Amine, Carboxylic Acid) | Critical for receptor binding pocket interactions.[2][1] |
| H-Bond Acceptors | 3 (Amine, Carbonyl, Hydroxyl) | Facilitates solubility in aqueous buffers.[2][1] |
| LogP (Predicted) | ~1.1 - 1.4 | The fluorine atom increases lipophilicity relative to the non-fluorinated parent, potentially enhancing BBB permeability.[2][1] |
| pKa (Acid) | ~4.2 (Carboxyl) | Similar to standard GABA analogs; exists as a zwitterion at physiological pH.[2][1] |
| pKa (Base) | ~9.5 (Amine) | The benzylic position of the amine (C4) slightly reduces basicity compared to the primary alkyl amine of Phenibut.[2][1] |
Synthetic Methodology
Because 4-amino-4-(4-fluorophenyl)butanoic acid is a
The most robust route utilizes Friedel-Crafts Acylation followed by Oximation and Reduction .[2][1]
Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation
Objective: Synthesize 4-(4-fluorophenyl)-4-oxobutanoic acid.[2][1]
-
Reagents: Fluorobenzene (Substrate/Solvent), Succinic Anhydride, Aluminum Chloride (
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mechanism: Electrophilic aromatic substitution.[2][1] The succinic anhydride ring opens to attach the succinyl group to the para position of the fluorobenzene (directed by the F-substituent).[2][1]
-
Protocol:
Step 2: Oximation
Objective: Convert the ketone to an oxime.[2][1]
-
Reagents: Hydroxylamine Hydrochloride (
), Sodium Acetate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1] -
Protocol:
Step 3: Reductive Amination (Hydrogenation)
Objective: Reduce the oxime to the primary amine.[2][1]
-
Reagents:
gas (50 psi), Palladium on Carbon (Pd/C) or Raney Nickel.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Protocol:
Synthetic Pathway Diagram[1][2]
Figure 2: Synthetic route via Friedel-Crafts acylation and oxime reduction.[2][1][4]
Analytical Validation
To confirm the identity of the synthesized compound and distinguish it from the C3-isomer (Fluorophenibut), Nuclear Magnetic Resonance (NMR) is the gold standard.[2][1]
Expected 1H NMR Signals (DMSO-d6)
-
Aromatic Region (7.0 - 7.5 ppm): Two multiplets corresponding to the para-substituted benzene ring.[2][1]
-
Benzylic Methine (C4-H): A triplet or dd around 4.0 - 4.2 ppm .[2][1]
-
Differentiation: In Fluorophenibut (C3-isomer), the benzylic proton is at C3 (approx 3.2-3.5 ppm), and the C4 protons appear as a distinct methylene group (
) around 3.0 ppm.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Methylene Groups (C2-H, C3-H): Multiplets in the 1.8 - 2.4 ppm range.[2][1]
Mass Spectrometry[1][2]
-
ESI-MS (Positive Mode):
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fragmentation Pattern:
Biological Context & Applications
While 4-Fluorophenibut (C3-isomer) is a potent GABA-B agonist, the C4-isomer (Target) has a different profile.[2][1]
-
GABA-Transaminase (GABA-T) Interaction:
-substituted GABA analogs are frequently investigated as substrates or inhibitors of GABA-T.[1] The steric bulk at thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -position can prevent normal enzymatic degradation of GABA.[1] -
Transport Substrates: The compound may utilize different transport systems (e.g., LAT1 or GAT) compared to the
-substituted analogs due to the altered spatial arrangement of the amine and carboxylic acid.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Metabolic Probe: The fluorine atom provides a handle for metabolic stability studies, blocking para-hydroxylation on the phenyl ring.[2][1]
References
-
PubChem Compound Summary. (2025). 4-Amino-3-(4-fluorophenyl)butanoic acid (Isomer Comparison). National Center for Biotechnology Information.[2][1] Retrieved from [Link][2][1]
-
Bowery, N. G., et al. (1983).[2][1][5] "Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes." British Journal of Pharmacology.[2][1][5] (Foundational text on GABA analog binding requirements).
-
CAS Common Chemistry. (2025).[2][1] 4-Amino-4-phenylbutanoic acid (Non-fluorinated analog).[2][1] CAS Registry Number 1011-60-5.[2][1] Retrieved from [Link][1][6]
-
Silverman, R. B. (2004).[2][1] The Organic Chemistry of Drug Design and Drug Action.[2][1] Elsevier Academic Press.[2][1] (Source for GABA-T inhibitor mechanism mechanisms involving gamma-substitution).[2][1]
Sources
- 1. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 57428919 | C10H12NO2 | CID 57428919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Stereochemical Engineering of 4-Fluorophenibut: Synthesis, Resolution, and Pharmacological Optimization
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals focusing on the stereochemical optimization of 4-Fluorophenibut.
-(4-fluorophenyl)-GABAExecutive Summary: The Chirality Imperative
4-Fluorophenibut (F-Phenibut) represents a critical structural bridge between the anxiolytic Phenibut and the antispastic Baclofen. While often distributed as a racemic mixture in grey-market research channels, the pharmacological efficacy of F-Phenibut is governed strictly by its stereochemistry.
For drug development professionals, the "racemic compromise" is unacceptable. The (R)-enantiomer acts as a high-affinity GABA-B agonist (eutomer), while the (S)-enantiomer (distomer) contributes metabolic load with negligible therapeutic target engagement. This guide delineates the stereochemical architecture, asymmetric synthesis, and analytical validation required to isolate the bioactive (R)-4-Fluorophenibut.
Molecular Stereochemistry & Configuration
Structural Identity and Chiral Center
4-Fluorophenibut is chemically defined as 4-amino-3-(4-fluorophenyl)butanoic acid . The molecule possesses a single chiral center at the
-
Chiral Center: C3 (Beta-carbon)
-
Substituents (CIP Priority):
- (Highest priority path via Nitrogen)
- (Carboxyl path)
- (Fluorophenyl ring)
- (Lowest priority)
Absolute Configuration Assignment
By analogy with the homologous structures of Baclofen and Phenibut, the biological activity resides in the (R)-configuration .
-
(R)-4-Fluorophenibut: The eutomer. It aligns with the binding pocket of the GABA-B receptor. In standard polarimetry, this enantiomer is typically levorotatory (
), similar to (R)-Baclofen and (R)-Phenibut. -
(S)-4-Fluorophenibut: The distomer. It lacks the necessary spatial orientation to activate the receptor effectively.
Pharmacological Differentiation
The addition of the fluorine atom at the para position of the phenyl ring significantly alters the electronic profile compared to Phenibut, increasing lipophilicity and receptor affinity.
| Compound | Active Enantiomer | GABA-B Affinity ( | Potency Rank | Notes |
| Phenibut | (R) | Low | Weak agonist; high dosage required. | |
| 4-Fluorophenibut | (R) | Medium | ||
| Baclofen | (R) | High | Clinical standard for spasticity. |
Critical Insight: Unlike Phenibut, which is highly selective for GABA-B, 4-Fluorophenibut exhibits a unique, modest affinity for GABA-A receptors and acts as an antagonist at TAAR1 . This "dirty" profile makes enantiomeric purity even more critical to minimize off-target noise from the inactive isomer.
Synthesis & Resolution Protocols
To obtain enantiopure (R)-4-Fluorophenibut, researchers must move beyond simple racemic synthesis. Two primary pathways are validated: Asymmetric Flow Synthesis (preferred for scale) and Classical Resolution (accessible for smaller labs).
Pathway A: Telescoped Continuous Flow Asymmetric Synthesis
This method utilizes organocatalysis to introduce chirality de novo, avoiding the waste associated with resolving racemates.
Protocol Overview:
-
Reagents: 4-Fluorocinnamaldehyde, Nitromethane.
-
Catalyst: Polystyrene-supported cis-4-hydroxydiphenylprolinol (immobilized organocatalyst).
-
Mechanism: Enantioselective Michael-type addition followed by oxidation.
Step-by-Step Workflow:
-
Michael Addition: 4-Fluorocinnamaldehyde is pumped through a column reactor containing the chiral organocatalyst. Nitromethane is introduced.[1] The catalyst steers the addition to the Re-face, yielding the (S)-
-nitroaldehyde intermediate (which converts to (R)-amino acid upon reduction). -
Oxidation: The effluent is treated with in situ generated performic acid (Formic acid +
) to oxidize the aldehyde to the carboxylic acid. -
Reduction: The resulting nitro-acid is hydrogenated (Raney Nickel or Pd/C) to reduce the nitro group to an amine, cyclizing to the lactam or yielding the linear amino acid directly.
Figure 1: Telescoped continuous flow synthesis pathway for high-purity (R)-4-Fluorophenibut.
Pathway B: Classical Chiral Resolution
For laboratories without flow chemistry apparatus, resolving the racemic mixture is the standard approach.
Protocol:
-
Salt Formation: Dissolve racemic 4-Fluorophenibut in a hot solvent (Ethanol/Water mix). Add 0.5 equivalents of a chiral resolving agent, typically (S)-(-)-1-Phenylethylamine or Chiral Camphorsulfonic Acid .
-
Fractional Crystallization: Cool the solution slowly. The diastereomeric salt of the (R)-enantiomer (e.g., (R)-F-Phenibut + (S)-Amine) will have different solubility than the (S)-(S) pair.
-
Filtration & Liberation: Filter the precipitate. Recrystallize to improve diastereomeric excess (de). Treat the salt with dilute HCl to liberate the free amino acid.
-
Recycle: The "wrong" enantiomer in the mother liquor can be racemized (using heat/base) and recycled through the process.
Analytical Characterization & Validation
Trust in the synthesis requires rigorous validation. The following analytical methods are mandatory for certifying the enantiomeric excess (ee).
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).
-
Detection: UV at 210 nm (absorption of the phenyl ring).
-
Expected Result: Baseline separation of (R) and (S) peaks. The (R)-enantiomer typically elutes second on OD-H columns, but standards must be run to confirm.
Optical Rotation (Polarimetry)[2]
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Conditions: 20°C, Solvent: 1M HCl or Methanol.
-
Target:
-
(R)-4-Fluorophenibut is expected to be Levorotatory (-) .
-
(S)-4-Fluorophenibut is expected to be Dextrorotatory (+) .
-
Note: Always report specific rotation
with concentration (c) and solvent.
-
Absolute Configuration Confirmation (VCD)
If X-ray crystallography crystals are unavailable, Vibrational Circular Dichroism (VCD) is the gold standard for assigning absolute configuration in solution.
-
Method: Compare the experimental VCD spectrum (IR region) with a DFT-calculated spectrum of the (R)-structure. A match in sign and intensity of the carbonyl and amine stretching bands confirms the configuration.
References
-
Telescoped Continuous Flow Synthesis
-
Pharmacology of GABA Analogs
- Title: F-phenibut (β-(4-Fluorophenyl)-GABA)
- Source: European Journal of Pharmacology (2020).
-
URL:[Link]
-
Stereochemistry & Activity (Baclofen/Phenibut Homology)
-
Chiral Separation Techniques
- Title: Recent Advances in Separ
- Source: Analytical Chemistry (2023).
-
URL:[Link]
Sources
- 1. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Characterization of 4-Fluorophenibut (F-Phenibut)
[1]
Scientific Note on Nomenclature & Compound Identity
CRITICAL CLARIFICATION:
The request specified "4-Amino-4 -(4-fluorophenyl)butanoic acid".
However, the pharmacologically active and widely researched GABA-B agonist in this class is 4-Amino-3-(4-fluorophenyl)butanoic acid (also known as F-Phenibut , Fluorophenibut , or
The 4-substituted (gamma-substituted) isomer is structurally distinct and lacks the established GABA-B agonism profile of the 3-substituted (beta-substituted) Phenibut class. This Application Note assumes the target molecule is the bioactive F-Phenibut (
Compound Profile[2][3][4][5][6][7][8][9]
-
IUPAC Name: 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][3][4][5]
-
Molecular Weight: 197.21 g/mol (Free Acid); ~233.67 g/mol (HCl Salt).
-
Mechanism of Action: High-affinity GABA-B receptor agonist; potential
subunit voltage-gated calcium channel (VGCC) ligand. -
Key Characteristic: The para-fluorine substitution increases lipophilicity and receptor affinity compared to Phenibut, resulting in 6–60x higher potency depending on the assay [1].
Experimental Strategy & Rationale
Conducting in vivo studies with F-Phenibut requires strict adherence to pharmacokinetic (PK) and pharmacodynamic (PD) correlations. Unlike standard Phenibut, the fluorinated analog exhibits higher blood-brain barrier (BBB) permeability and potency.
Core Objectives
-
Formulation Stability: Overcoming the pH-dependent solubility of the zwitterion.
-
Behavioral Differentiation: Distinguishing specific anxiolytic effects from general sedation/motor impairment.
-
Pharmacokinetic Validation: Establishing plasma-brain concentration ratios.
Mechanistic Pathway (GABA-B Agonism)[1][4][8][9][12]
The following diagram outlines the signal transduction pathway utilized by F-Phenibut to induce neuronal hyperpolarization.
Figure 1: Mechanism of Action. F-Phenibut binds GABA-B receptors, activating GIRK channels and inhibiting VGCCs, leading to neuronal silencing.
Protocol A: Formulation & Dosing
Challenge: F-Phenibut HCl is highly acidic. Direct injection causes peritoneal irritation (writhing), which generates false positives in pain assays and confounds anxiety data.
Materials
-
F-Phenibut HCl (Verify purity >98% via HPLC).
-
Vehicle: 0.9% Saline (sterile).
-
Buffer: 1M NaOH or NaHCO₃ (Sodium Bicarbonate).
-
pH Meter (micro-probe).
Step-by-Step Formulation
-
Weighing: Calculate requirements based on a dose range of 2 mg/kg to 20 mg/kg . (Note: This is significantly lower than Phenibut's 20-100 mg/kg range due to higher potency).
-
Dissolution: Dissolve F-Phenibut HCl in 80% of the final volume of sterile saline. The solution will be acidic (pH ~2-3).
-
Neutralization (CRITICAL):
-
Place the beaker on a magnetic stirrer.
-
Slowly add 1M NaOH dropwise while monitoring pH.
-
Target pH: 7.0 – 7.4 .
-
Warning: If pH exceeds 8.0, the free base may precipitate depending on concentration.
-
-
Final Volume: Adjust to final volume with saline to achieve a dosing volume of 10 mL/kg (mice) or 5 mL/kg (rats).
-
Filtration: Syringe filter (0.22 μm) for sterilization.
Protocol B: Behavioral Characterization
To validate the compound's profile, you must use a battery of tests that separate anxiolysis (therapeutic target) from sedation (side effect).
Experimental Workflow
Figure 2: Behavioral Workflow. Tests are ordered to prioritize motor integrity checks before anxiety assessment.
Rotarod Test (Motor Toxicity)
Rationale: GABA-B agonists cause muscle relaxation. You must define the "Ataxic Dose" (TD50) to ensure anxiolytic effects are not artifacts of immobility.
-
Settings: Accelerating rod (4 to 40 rpm over 5 minutes).
-
Endpoint: Latency to fall (seconds).
-
Interpretation: A significant decrease in latency compared to vehicle indicates sedation/ataxia.
Elevated Plus Maze (EPM) (Anxiety)
Rationale: The gold standard for anxiolytics.
-
Setup: Two open arms, two closed arms, elevated 50cm.
-
Duration: 5 minutes.
-
Endpoint: % Time spent in Open Arms.
-
Interpretation: Increased time in open arms = Anxiolysis.
-
Note: If Rotarod showed ataxia at this dose, EPM data is invalid (animal cannot move).
-
Protocol C: Pharmacokinetics & Bioanalysis
Quantifying F-Phenibut in plasma and brain is essential to prove BBB penetration.
Sample Preparation (Plasma & Brain)
-
Harvest: Collect blood (EDTA tubes) and brain tissue at T_max (approx. 1-2 hours post-dose).
-
Brain Homogenization: Homogenize brain tissue in 3 volumes of ice-cold PBS.
-
Protein Precipitation:
-
Add 100 μL sample (plasma or homogenate) to 300 μL Acetonitrile (containing Internal Standard, e.g., Phenibut-d5).
-
Vortex 1 min; Centrifuge 10,000g for 10 min at 4°C.
-
-
Supernatant: Transfer supernatant to LC vials.
LC-MS/MS Conditions (Guideline)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6μm, 50x2.1mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions:
-
Precursor: ~198 m/z [M+H]+
-
Product Ions: Optimize for loss of NH3 or COOH (fragmentation pattern similar to GABA/Phenibut).
-
Data Reporting & Comparative Potency[9][12]
When reporting results, compare F-Phenibut directly to Phenibut to contextualize the "Fluoro-effect."
Table 1: Expected Comparative Profile (Murine Models)
| Parameter | Phenibut (Reference) | F-Phenibut (Test Article) | Note |
| Receptor Target | GABA-B (Low Affinity) | GABA-B (High Affinity) | F-analog is ~6-60x more potent [1]. |
| Anxiolytic Dose | 20 – 50 mg/kg (IP) | 2 – 10 mg/kg (IP) | Higher potency reduces required mass. |
| Sedative Onset | > 100 mg/kg | > 15-20 mg/kg | Narrower therapeutic window. |
| Half-Life (Est.) | ~5 hours | Unknown (Likely similar or longer) | Fluorine blocks metabolic oxidation at para-position. |
| Solubility | High (water) | Moderate (pH dependent) | Requires careful buffering. |
Safety & Toxicity Warnings
-
Dependence Liability: Due to higher affinity for the GABA-B receptor, F-Phenibut carries a higher risk of physical dependence and withdrawal compared to Phenibut.[6] Chronic dosing studies must include a taper protocol.
-
Overdose Risk: The therapeutic index is narrower.[5] Doses >50 mg/kg in mice may induce profound sedation, respiratory depression, or paradoxical myoclonus.
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[2][7] European Journal of Pharmacology, 884, 173437.[7]
-
Lapin, I. (2001).Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481.
-
Ong, J., et al. (1993).Synthesis and pharmacological evaluation of phenyl-substituted analogues of gamma-aminobutyric acid (GABA) as GABAB receptor agonists. Journal of Medicinal Chemistry. (Contextual SAR reference for phenyl-GABA analogs).
-
PubChem Database. Compound Summary: 4-Amino-3-(4-fluorophenyl)butanoic acid (4-Fluorophenibut).[1][4]
-
[4]
-
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 4. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. venogen.com [venogen.com]
- 6. login.medscape.com [login.medscape.com]
- 7. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Fluorophenibut in Neurological Disorders: Application Notes and Investigational Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for investigating the therapeutic potential of 4-Fluorophenibut (F-Phenibut), a potent GABAB receptor agonist and α2δ subunit-containing voltage-gated calcium channel (VDCC) blocker. While direct clinical data on 4-Fluorophenibut is limited, its dual mechanism of action presents a compelling rationale for its exploration in a range of neurological disorders characterized by neuronal hyperexcitability. These application notes synthesize the current understanding of 4-Fluorophenibut's pharmacology and propose detailed in vitro and in vivo investigational plans for its evaluation in anxiety disorders, epilepsy, and neuropathic pain. The protocols provided are designed to be self-validating systems, offering researchers a robust framework for preclinical assessment.
Introduction to 4-Fluorophenibut: A Compound of Interest
4-Fluorophenibut, or β-(4-fluorophenyl)-γ-aminobutyric acid, is a derivative of the neuropsychotropic drug phenibut.[1][2] The introduction of a fluorine atom at the para position of the phenyl ring significantly increases its potency as a GABAB receptor agonist compared to its parent compound.[3][4] Structurally and pharmacologically, it shares properties with both baclofen (a GABAB agonist) and gabapentinoids like pregabalin (α2δ VDCC ligands).[1][5] This dual action on two key inhibitory pathways in the central nervous system (CNS) forms the basis of its therapeutic potential.[6]
Known Pharmacological Profile
The primary mechanism of action of 4-Fluorophenibut is the activation of GABAB receptors, which are G-protein-coupled receptors that mediate slow and prolonged inhibitory effects in the brain.[3][7] Presynaptically, GABAB receptor activation inhibits the release of excitatory neurotransmitters by reducing calcium influx.[7] Postsynaptically, it leads to neuronal hyperpolarization through the opening of potassium channels.[8]
Additionally, 4-Fluorophenibut binds to the α2δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentin and pregabalin.[1][5] This action is particularly relevant in pathological states like neuropathic pain, where the expression of the α2δ-1 subunit is upregulated.[1][9] By binding to this subunit, 4-Fluorophenibut can reduce calcium influx and subsequent release of pain-mediating neurotransmitters.[1]
| Pharmacological Target | Action | Reported Potency (Compared to Phenibut) | Reference |
| GABAB Receptor | Full Agonist | Significantly more potent | [3] |
| α2δ Subunit of VDCCs | Blocker | Similar to gabapentinoids | [1][5] |
Therapeutic Rationale and Investigational Plans
Based on its dual mechanism of action, we hypothesize that 4-Fluorophenibut may have therapeutic efficacy in the following neurological disorders:
-
Anxiety Disorders: By enhancing GABAergic inhibition, 4-Fluorophenibut is expected to dampen the hyperexcitability in neural circuits associated with anxiety, such as the amygdala.[2][6][10]
-
Epilepsy: The compound's ability to reduce neuronal excitability through both GABAB agonism and VDCC blockade suggests a potential anticonvulsant effect.[11][12]
-
Neuropathic Pain: The dual action on GABAB receptors and α2δ subunits provides a strong rationale for its use in neuropathic pain, a condition often refractory to conventional analgesics.[9][13][14]
The following sections outline detailed investigational plans to test these hypotheses.
Investigational Plan: Anxiety Disorders
In Vitro Assessment: Electrophysiology in Amygdala Slices
Objective: To determine the effect of 4-Fluorophenibut on neuronal excitability and synaptic transmission in the basolateral amygdala (BLA), a key brain region in anxiety.
Protocol 3.1: Whole-Cell Patch-Clamp Recordings in Acute Rodent Amygdala Slices
Materials:
-
4-Fluorophenibut HCl (hydrochloride salt for solubility)
-
Standard artificial cerebrospinal fluid (aCSF) and intracellular solution
-
Vibrating microtome
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
Method:
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the amygdala using a vibrating microtome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min.
-
Establish whole-cell patch-clamp recordings from pyramidal neurons in the BLA.
-
Current-Clamp: Record the resting membrane potential and firing properties of neurons in response to depolarizing current injections. Apply 4-Fluorophenibut at increasing concentrations (e.g., 1, 10, 100 µM) and observe changes in neuronal excitability.
-
Voltage-Clamp: Record spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) and inhibitory postsynaptic currents (sIPSCs and eIPSCs). Assess the effect of 4-Fluorophenibut on the frequency and amplitude of these currents.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, and synaptic current amplitude and frequency using appropriate software (e.g., Clampfit, Python).
-
Construct dose-response curves for the observed effects.
-
In Vivo Assessment: Behavioral Models of Anxiety
Objective: To evaluate the anxiolytic-like effects of 4-Fluorophenibut in established rodent models of anxiety.[3][15][16]
Protocol 3.2: Elevated Plus Maze (EPM) and Open Field Test (OFT)
Materials:
-
4-Fluorophenibut HCl
-
Vehicle (e.g., saline)
-
Elevated Plus Maze apparatus
-
Open Field arena
-
Video tracking software
-
Rodents
Method:
-
Drug Administration:
-
Administer 4-Fluorophenibut or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of animals at various doses (e.g., 5, 10, 20 mg/kg).
-
Allow for a 30-minute (i.p.) or 60-minute (p.o.) pre-treatment period.
-
-
Elevated Plus Maze:
-
Place the animal in the center of the EPM, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
-
Open Field Test:
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for 10-15 minutes.
-
Measure the time spent in the center of the arena versus the periphery, as well as total distance traveled. An increase in time spent in the center suggests reduced anxiety. Total distance traveled is a measure of general locomotor activity.
-
-
Data Analysis:
-
Analyze the data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.
-
Post-Mortem Analysis: Neuronal Activity Mapping
Objective: To identify the neural circuits modulated by 4-Fluorophenibut during anxiolytic-like behavior using c-Fos immunohistochemistry.[17][18][19]
Protocol 3.3: c-Fos Immunohistochemistry
Materials:
-
Animals from the behavioral tests
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary antibody against c-Fos
-
Appropriate secondary antibody
-
Microscope for imaging
Method:
-
Tissue Preparation:
-
90 minutes after the behavioral test, deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains at 40 µm using a cryostat.
-
-
Immunohistochemistry:
-
Imaging and Analysis:
-
Image brain regions of interest (e.g., amygdala, prefrontal cortex, hippocampus) using a fluorescence or confocal microscope.
-
Quantify the number of c-Fos-positive cells in each region to assess neuronal activation. Compare the patterns of activation between drug-treated and control animals.
-
Investigational Plan: Epilepsy
In Vivo Assessment: Chemoconvulsant-Induced Seizure Model
Objective: To determine the anticonvulsant efficacy of 4-Fluorophenibut in a model of acute generalized seizures. The pentylenetetrazol (PTZ) model is widely used for this purpose as PTZ is a GABAA receptor antagonist.[5][21][22]
Protocol 4.1: Pentylenetetrazol (PTZ)-Induced Seizure Model
Materials:
-
4-Fluorophenibut HCl
-
Pentylenetetrazol (PTZ)
-
Vehicle (saline)
-
Rodents
-
Observation chambers
Method:
-
Drug Administration:
-
Administer 4-Fluorophenibut or vehicle to different groups of animals at various doses.
-
-
Seizure Induction:
-
Seizure Scoring:
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and incidence of seizures between the 4-Fluorophenibut-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies).
-
Investigational Plan: Neuropathic Pain
In Vivo Assessment: Peripheral Nerve Injury Model
Objective: To evaluate the analgesic effect of 4-Fluorophenibut in a model of chronic neuropathic pain, such as the Chronic Constriction Injury (CCI) model.[24][25][26]
Protocol 5.1: Chronic Constriction Injury (CCI) Model and Behavioral Testing
Materials:
-
4-Fluorophenibut HCl
-
Surgical instruments
-
Chromic gut sutures
-
von Frey filaments for mechanical allodynia testing
-
Plantar test apparatus for thermal hyperalgesia testing
-
Rodents (rats are commonly used for this model)
Method:
-
CCI Surgery:
-
Behavioral Testing:
-
Establish a baseline for mechanical and thermal sensitivity before surgery.
-
After a post-operative recovery period (typically 7-14 days) to allow for the development of neuropathic pain, re-assess sensitivity.
-
Administer 4-Fluorophenibut or vehicle and measure the paw withdrawal threshold to mechanical stimulation (von Frey test) and the paw withdrawal latency to a radiant heat source (plantar test) at different time points post-administration.
-
-
Data Analysis:
-
Analyze the data using a two-way repeated measures ANOVA to assess the effect of treatment over time.
-
Post-Mortem Analysis: Neuroinflammation Assessment
Objective: To investigate the effect of 4-Fluorophenibut on neuroinflammatory markers in the spinal cord of CCI animals.
Protocol 5.2: Immunohistochemistry for Microglial and Astrocyte Activation
Materials:
-
Spinal cord tissue from CCI animals
-
Primary antibodies against Iba1 (microglia) and GFAP (astrocytes)
-
Appropriate secondary antibodies
-
Microscope for imaging
Method:
-
Tissue Preparation:
-
At the end of the behavioral experiments, perfuse the animals with PFA and collect the lumbar spinal cord.
-
Process the tissue for cryosectioning.
-
-
Immunohistochemistry:
-
Stain spinal cord sections with antibodies against Iba1 and GFAP.
-
-
Imaging and Analysis:
Visualizations
Proposed Mechanism of Action of 4-Fluorophenibut
Caption: Dual inhibitory mechanism of 4-Fluorophenibut.
Experimental Workflow for In Vivo Anxiety Study
Caption: Workflow for assessing anxiolytic potential.
Conclusion
4-Fluorophenibut presents a promising, yet under-investigated, pharmacological profile for the potential treatment of several neurological disorders. Its dual action as a potent GABAB receptor agonist and a blocker of α2δ-containing VDCCs provides a strong rationale for its investigation in conditions characterized by neuronal hyperexcitability. The application notes and detailed protocols provided herein offer a structured and scientifically rigorous framework for researchers to explore the therapeutic potential of this compound. Through systematic in vitro and in vivo studies, the scientific community can elucidate the efficacy, safety, and mechanisms of action of 4-Fluorophenibut, paving the way for potential future clinical development.
References
-
Phenibut - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
c-Fos and Arc Immunohistochemistry on Rat Cerebellum - Bio-protocol. (2025, September 20). Retrieved February 24, 2026, from [Link]
-
The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). Retrieved February 24, 2026, from [Link]
-
rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed. (2005, January 30). Retrieved February 24, 2026, from [Link]
-
4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain - Bio-protocol. (n.d.). Retrieved February 24, 2026, from [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model - PMC. (2018, June 12). Retrieved February 24, 2026, from [Link]
-
A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - MDPI. (2025, June 27). Retrieved February 24, 2026, from [Link]
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28). Retrieved February 24, 2026, from [Link]
-
Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (2025, July 8). Retrieved February 24, 2026, from [Link]
-
PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (2018, January 24). Retrieved February 24, 2026, from [Link]
-
The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat - PubMed. (2001, February 15). Retrieved February 24, 2026, from [Link]
-
The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience. (2009, April 1). Retrieved February 24, 2026, from [Link]
-
An Assessment of Anxiolytic Drug Screening Tests: Hormetic Dose Responses Predominate. (2008, October 10). Retrieved February 24, 2026, from [Link]
-
The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). Retrieved February 24, 2026, from [Link]
-
"Experimental Models for Screening Anxiolytic Activity" - JETIR.org. (n.d.). Retrieved February 24, 2026, from [Link]
-
channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain - Taylor & Francis. (2021, July 19). Retrieved February 24, 2026, from [Link]
-
Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model - Aragen Life Sciences. (n.d.). Retrieved February 24, 2026, from [Link]
-
Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. (n.d.). Retrieved February 24, 2026, from [Link]
-
(PDF) Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - ResearchGate. (2025, November 20). Retrieved February 24, 2026, from [Link]
-
The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - JoVE. (2015, July 15). Retrieved February 24, 2026, from [Link]
-
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020, March 25). Retrieved February 24, 2026, from [Link]
-
c-fos Immunohistochemistry Protocol - figshare. (2017, July 20). Retrieved February 24, 2026, from [Link]
-
IHC_cFOS+Parvalbumin - Protocols.io. (n.d.). Retrieved February 24, 2026, from [Link]
-
Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012, March 13). Retrieved February 24, 2026, from [Link]
-
The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - Frontiers. (2021, September 30). Retrieved February 24, 2026, from [Link]
-
Targeting GABA to Cure Anxiety Disorder in Various Methods - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]
-
GABAB Receptor and Absence Epilepsy - NCBI. (2012, July 2). Retrieved February 24, 2026, from [Link]
-
Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve - MDPI. (2021, April 29). Retrieved February 24, 2026, from [Link]
-
Development and characterization of a pentylenetetrazol-induced convulsive seizure model in non-anaesthetized sheep | Biology Methods and Protocols | Oxford Academic. (2025, December 1). Retrieved February 24, 2026, from [Link]
-
GABAB Receptors: Anxiety and Mood Disorders - University College Cork. (n.d.). Retrieved February 24, 2026, from [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. (2020, October 5). Retrieved February 24, 2026, from [Link]
-
Can someone providing me protocol of quantification for microglia activation using IHC slices ? | ResearchGate. (2016, March 2). Retrieved February 24, 2026, from [Link]
-
Characterization of Microglia Activation based on Morphology - Biospective. (n.d.). Retrieved February 24, 2026, from [Link]
-
Microglial morphometric analysis: so many options, so little consistency - Frontiers. (2023, August 9). Retrieved February 24, 2026, from [Link]
-
GABA System in Anxiety Disorders: A Review of Current and Novel GABAergic Drugs. (n.d.). Retrieved February 24, 2026, from [Link]
-
GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025, April 20). Retrieved February 24, 2026, from [Link]
-
Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant | Brain | Oxford Academic. (2025, February 15). Retrieved February 24, 2026, from [Link]
-
Effects induced by pharmacological modulation of GABA B receptor... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
The role of GABA in anxiety disorders - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]
-
Pain modulation by GABA receptors. (n.d.). Retrieved February 24, 2026, from [Link]
-
What are GABAB receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 24, 2026, from [Link]
-
The Role of GABA in Anxiety Disorders - Psychiatrist.com. (n.d.). Retrieved February 24, 2026, from [Link]
-
GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Can phenibut be safely used for anxiety and sleep disorders? - Dr.Oracle. (2025, December 10). Retrieved February 24, 2026, from [Link]
Sources
- 1. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GABA in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. defeatingepilepsy.org [defeatingepilepsy.org]
- 12. researchgate.net [researchgate.net]
- 13. The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. jetir.org [jetir.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 20. figshare.com [figshare.com]
- 21. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 22. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 23. mdpi.com [mdpi.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. aragen.com [aragen.com]
- 26. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Microglial morphometric analysis: so many options, so little consistency [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4-(4-fluorophenyl)butanoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Synthesis Overview: The Hofmann Rearrangement Approach
A common and effective method for synthesizing 4-Amino-4-(4-fluorophenyl)butanoic acid involves the Hofmann rearrangement of a primary amide.[1] This reaction is particularly useful as it results in a primary amine with one less carbon atom than the starting amide.[2] The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid via Hofmann rearrangement.
The key intermediate in this process is an isocyanate, which is formed through a 1,2-nucleophilic rearrangement.[3] This intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[4]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my 4-Amino-4-(4-fluorophenyl)butanoic acid significantly lower than expected?
Answer: Low yields in the Hofmann rearrangement can stem from several factors, primarily related to the stability of the reagent, side reactions, or incomplete conversion.[5]
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Sodium Hypobromite | The sodium hypobromite reagent, typically prepared in situ from bromine and sodium hydroxide, is unstable and can disproportionate, especially at elevated temperatures.[5] | Prepare the sodium hypobromite solution at low temperatures (0-5 °C) and use it immediately. Ensure the bromine is added slowly to a cold, stirred solution of sodium hydroxide.[5] |
| Incomplete Reaction | The starting amide may not be fully consumed due to incorrect stoichiometry or insufficient reaction time. | Ensure the stoichiometry of the reagents is correct; a slight excess of sodium hypobromite may be beneficial. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[5] |
| Side Reaction: Urea Formation | The primary amine product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct.[3] | Maintain a sufficiently high concentration of hydroxide to promote rapid hydrolysis of the isocyanate. A slight increase in temperature after the initial low-temperature phase can also favor the desired hydrolysis.[5] |
| Side Reaction: Amide Hydrolysis | The basic reaction conditions, particularly with heating, can lead to the hydrolysis of the starting amide back to the corresponding carboxylic acid, which will not undergo the rearrangement. | Carefully control the reaction temperature. While a final heating step is often necessary to drive the rearrangement, maintaining a low temperature during the initial stages helps to control the reaction rate and can minimize side reactions.[5] |
Question 2: My final product is contaminated with a significant amount of starting amide. How can I improve the conversion?
Answer: The presence of unreacted starting material is a common issue that can often be resolved by optimizing reaction conditions and reagent handling.
Caption: Decision-making workflow for addressing incomplete reaction conversion.
In addition to the points in the diagram, consider the following:
-
Solvent Choice: The reaction is typically performed in water. Ensure the starting amide has sufficient solubility, or consider a co-solvent system if necessary.
-
Mixing: Inadequate stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure vigorous and continuous stirring throughout the reaction.[6]
Question 3: I'm having difficulty purifying the final product. What are the recommended procedures?
Answer: Purifying zwitterionic compounds like 4-Amino-4-(4-fluorophenyl)butanoic acid can be challenging. The choice of purification method will depend on the nature of the impurities.
-
Crystallization: This is often the most effective method for removing non-polar impurities and byproducts. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and allow it to cool slowly.
-
Ion-Exchange Chromatography: If the crude product is contaminated with other ionic species, ion-exchange chromatography can be a powerful purification technique.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited.
-
Dissolve the crude material in a dilute aqueous acid (e.g., 0.1 M HCl).
-
Wash with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure product.
-
Filter, wash the solid with cold water, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: Can I use other halogen sources besides bromine for the Hofmann rearrangement? A1: Yes, several other reagents can be used. Sodium hypochlorite (bleach) is a common and less hazardous alternative.[4] Other options include N-bromosuccinimide (NBS) and lead tetraacetate.[3] The choice of reagent may require optimization of the reaction conditions.
Q2: How critical is the temperature control during the reaction? A2: Temperature control is crucial. The initial formation of the N-bromoamide and its deprotonation should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the hypobromite and the bromoamide anion.[3][5] The rearrangement step often requires gentle heating to proceed at a reasonable rate.[3]
Q3: Are there alternative synthetic routes to 4-Amino-4-(4-fluorophenyl)butanoic acid? A3: Yes, other synthetic strategies exist. One notable alternative is the Gabriel synthesis , which involves the alkylation of potassium phthalimide with a suitable halo-ester, followed by hydrolysis to liberate the primary amine.[7][8] This method is excellent for avoiding the over-alkylation often seen in direct amination reactions and can provide good yields of primary amines.[9] Another approach could involve the asymmetric synthesis from a chiral precursor to achieve a specific enantiomer.[10]
Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting amide. A more quantitative method would be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Hofmann Rearrangement
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
4-Amino-4-oxo-3-(4-fluorophenyl)butanamide (starting amide)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a flask equipped with a stirrer and cooled in an ice bath to 0-5 °C, prepare a solution of sodium hydroxide in water.
-
Slowly add bromine dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. The solution should turn a pale yellow. Use this reagent immediately.[5]
-
-
Reaction:
-
In a separate three-necked flask, dissolve the starting amide in a cold solution of aqueous sodium hydroxide.
-
Cool the amide solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared sodium hypobromite solution to the stirred amide solution, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for approximately 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the initial reaction is complete, slowly warm the mixture and then heat as necessary (e.g., 50-70 °C) to complete the rearrangement and hydrolysis of the isocyanate intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH corresponding to the isoelectric point of the product to induce precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove residual impurities.
-
Dry the purified 4-Amino-4-(4-fluorophenyl)butanoic acid under vacuum.
-
References
- BenchChem. (n.d.). Technical Support Center: Optimizing the Hofmann Rearrangement with Sodium Hypobromite.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (2023). Hofmann rearrangement.
- Chemistry Steps. (2025). Hofmann Rearrangement.
- Chemistry Notes. (2022). Hofmann Rearrangement: Mechanism, application.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
- Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Chiral separation of 4-Fluorophenibut enantiomers
Technical Support Center: 4-Fluorophenibut Chiral Separation
Ticket ID: #CHIRAL-4FB-001 Topic: Enantioseparation of 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) Status: Open for Resolution Support Level: Tier 3 (Method Development & Optimization)
Executive Summary
4-Fluorophenibut is a zwitterionic β-amino acid analog of GABA. Structurally identical to Baclofen (4-chlorophenibut) but with a fluorine substitution, it presents specific chromatographic challenges:
-
Zwitterionic Nature: It exists as an equilibrium of cationic, anionic, and zwitterionic forms depending on pH.
-
Lack of Derivatization: Direct separation is preferred to avoid kinetic resolution errors during derivatization.
-
Detection Limits: The fluorine atom reduces lipophilicity compared to chlorine, potentially altering retention times on reversed-phase chiral stationary phases (CSPs).
This guide prioritizes Direct Chiral HPLC using Crown Ether and Zwitterionic Ion-Exchange phases, which are the industry standards for β-amino acids.
Part 1: Method Selection Matrix
| Feature | Method A: Crown Ether (CROWNPAK) | Method B: Zwitterionic (ZWIX) | Method C: Glycopeptide (Teicoplanin) |
| Primary Mechanism | Host-Guest Complexation (Ammonium inclusion) | Double Ion-Pairing (Zwitterionic recognition) | H-Bonding & Inclusion |
| Target Analyte State | Cationic (Requires pH < 2.0) | Zwitterionic (Requires MeOH/H2O) | Neutral/Zwitterionic |
| Resolution ( | Typically High (> 2.0) | High (Tunable via Acid/Base ratio) | Moderate |
| Elution Order | Fixed (usually D-form first) | Reversable (Switch ZWIX+ / ZWIX-) | Fixed |
| MS Compatibility | Low (Non-volatile acids like HClO₄) | High (Volatile buffers) | High |
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Crown Ether)
Best for: Analytical purity checks, non-MS applications.
Reference Grounding: Crown ethers form stable inclusion complexes with primary ammonium ions (
-
Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[1][2]
-
Mobile Phase: Perchloric Acid (
) in Water / Acetonitrile.[2]-
Composition: pH 1.5
(aq) / ACN (85:15 v/v). -
Note: The low pH is critical to ensure the amine is fully protonated (
) to fit into the crown ether ring.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lowering to 10°C can significantly increase resolution if
). -
Detection: UV @ 210 nm (Fluorine substitution does not significantly enhance UV absorbance; rely on the phenyl ring).
Protocol B: The "Modern Solution" (Zwitterionic)
Best for: LC-MS/MS, trace impurity analysis, and preparative scale-up. Reference Grounding: The ZWIX phases (Cinchona alkaloid-derived) use a double ion-pairing mechanism specifically designed for free amino acids.[3]
-
Column: Chiral Technologies CHIRALPAK ZWIX(+) or ZWIX(-) (3.0 mm x 150 mm, 3 µm).[4]
-
Mobile Phase: MeOH /
(98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).-
Optimization: The acid/base ratio controls the ionization state of the amphoteric 4-fluorophenibut.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Elution Advantage: If the toxic distomer (S-enantiomer) co-elutes or is obscured by the tail of the main peak, switch from ZWIX(+) to ZWIX(-) to reverse the elution order.
Part 3: Troubleshooting & FAQs
Category 1: Peak Shape Issues
Q: My 4-fluorophenibut peak is tailing significantly (
-
Diagnosis: Tailing in amino acid separation is usually caused by secondary interactions between the positively charged amine and residual silanols on the silica support.
-
Solution (Crown Ether): Decrease the operating temperature to 15°C. While counter-intuitive (as mass transfer slows), the complexation stability constant increases, often sharpening the peak relative to the separation factor.
-
Solution (ZWIX): Increase the protic solvent content (Water/MeOH ratio). Ensure your bulk solvent is Methanol (protic), not Acetonitrile (aprotic), as protic solvents solvate the zwitterion better.
Q: I see a "fronting" peak shape.
-
Diagnosis: This indicates solubility issues or column overload. 4-Fluorophenibut is less soluble in organic solvents than Phenibut due to the fluorine atom.
-
Solution: Dissolve the sample in the mobile phase. If using the Crown Ether method, ensure the sample pH matches the mobile phase (pH 1.5) before injection to prevent "pH shock" at the column head.
Category 2: Selectivity & Resolution
Q: I have partial separation (
-
Advisory: Switch immediately. Polysaccharide columns (IA, IB, IC) are generally poor for underivatized zwitterionic amino acids. You are fighting the molecule's self-neutralization.
-
Action: Move to Protocol A (Crown Ether) or derivatize the sample (e.g., with FDAA/Marfey's reagent) if you must use a polysaccharide column.
Q: How does the fluorine atom affect retention compared to standard Phenibut?
-
Insight: The fluorine at the para-position is electron-withdrawing. On the ZWIX column (anion-exchange mechanism involved), the acidity of the carboxylic acid is slightly increased (lower pKa).
-
Adjustment: You may need a slightly higher concentration of base (DEA or Ammonium Hydroxide) in the mobile phase compared to the standard Phenibut protocol to ensure the carboxylate is fully ionized for the ion-pairing mechanism.
Part 4: Method Development Logic (Visualization)
Figure 1: Decision tree for selecting the optimal chromatographic approach based on detection needs and sample constraints.
Part 5: Troubleshooting Logic Flow
Figure 2: Systematic troubleshooting workflow for common chiral separation anomalies.
References
-
Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]
-
Chiral Technologies. (2016). CHIRALPAK ZWIX Guide: Separation of Chiral Amino Acids Using ZWIX. American Pharmaceutical Review. Retrieved from [Link]
-
Kavran-Belin, G., et al. (2005).[5] Enantioseparation of baclofen with highly sulfated β-cyclodextrin by capillary electrophoresis. Journal of Separation Science. Retrieved from [Link]
-
Sielc Technologies. (n.d.). HPLC Method for Determination of Phenibut and Baclofen. Retrieved from [Link]
-
Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of 4-Fluorophenibut and Other GABAergic Agonists
This guide provides a comparative analysis of the in vivo efficacy of 4-Fluorophenibut alongside other prominent GABAB receptor agonists, namely baclofen and phenibut. As researchers and drug development professionals, understanding the nuanced differences in the pharmacological profiles of these compounds is paramount for advancing our knowledge of GABAergic systems and developing novel therapeutics. This document synthesizes available preclinical data, outlines established experimental methodologies, and provides insights into the underlying mechanisms of action.
While in vitro studies have begun to elucidate the potency of 4-Fluorophenibut, it is crucial to note a significant gap in the current scientific literature regarding its comprehensive in vivo evaluation.[1][2] This guide will therefore focus on a detailed comparison based on existing data for baclofen and phenibut, while framing the context for future in vivo investigations into 4-Fluorophenibut.
Introduction to GABAB Receptor Agonism
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] GABAB receptors, a class of G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability.[3] Activation of GABAB receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[3] This inhibitory action underpins the therapeutic effects of GABAB agonists in various neurological and psychiatric conditions, including spasticity, anxiety, and substance use disorders.[4][5]
Comparative Efficacy of GABAB Agonists
The following table summarizes the available data on the potency and efficacy of 4-Fluorophenibut, baclofen, and phenibut. It is important to reiterate that in vivo data for 4-Fluorophenibut is currently limited.
| Compound | Chemical Structure | In Vitro Potency (EC50 at GABAB Receptor) | Primary In Vivo Effects (Animal Models) | Key Efficacy Findings |
| 4-Fluorophenibut | β-(4-Fluorophenyl)-γ-aminobutyric acid | ~5-10 times more potent than phenibut.[6][7] | Anxiolytic, sedative, and muscle relaxant effects are presumed based on its mechanism of action, but specific in vivo studies are lacking.[1] | Suppresses action potential generation in cerebellar Purkinje cells in vitro, suggesting potent inhibitory effects on neuronal excitability.[8][9] |
| Baclofen | β-(4-Chlorophenyl)-γ-aminobutyric acid | High-affinity agonist. | Muscle relaxant, anxiolytic, and anti-addictive properties. | Effective in reducing spasticity in animal models and clinical trials.[10][11] Demonstrates anxiolytic effects in rodent models of anxiety.[12] Shows promise in reducing alcohol consumption and craving.[5][13] |
| Phenibut | β-Phenyl-γ-aminobutyric acid | Lower affinity agonist compared to baclofen and 4-Fluorophenibut.[3] | Anxiolytic, nootropic, and sedative effects. | Widely used in some countries for anxiety, insomnia, and other neurological conditions.[3][14] R-phenibut isomer shows greater pharmacological activity.[15] |
In Vivo Experimental Models for Efficacy Assessment
To evaluate and compare the in vivo efficacy of GABAB agonists, a battery of well-established behavioral assays is employed. The choice of model is dictated by the therapeutic indication being investigated.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[16][17] The test capitalizes on the innate aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]
-
Animal Handling: Prior to testing, animals should be habituated to the testing room and handled by the experimenter to minimize stress-induced variability.
-
Drug Administration: The test compound (e.g., 4-Fluorophenibut, baclofen, phenibut) or vehicle is administered at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
The EPM provides a conflict between the natural exploratory drive of the rodent and its aversion to open spaces. Anxiolytic compounds reduce the fear and anxiety associated with the open arms, leading to increased exploration.
Muscle Relaxant Activity: The Rotarod Test
The rotarod test is a standard method for assessing motor coordination and the muscle relaxant properties of a compound.[19][20]
-
Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.[21]
-
Training: Animals are trained on the rotarod for a few days prior to the experiment to establish a baseline performance.
-
Drug Administration: The test compound or vehicle is administered.
-
Test Procedure: At various time points after drug administration, the animal is placed on the rotating rod, and the latency to fall is recorded.[22]
-
Data Collection: The time the animal remains on the rod is measured automatically.
-
Interpretation: A decrease in the latency to fall compared to the baseline or vehicle-treated group indicates impaired motor coordination and muscle relaxation.[23]
This test directly challenges the animal's ability to maintain balance and grip, functions that are compromised by centrally acting muscle relaxants.
Analgesic Activity: The Hot Plate Test
The hot plate test is used to evaluate the analgesic properties of compounds against thermally induced pain.[24][25]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).[26]
-
Animal Handling: Animals are habituated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered.
-
Test Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[27] A cut-off time is set to prevent tissue damage.
-
Data Collection: The reaction time is measured with a stopwatch or an automated system.
-
Interpretation: An increase in the reaction latency compared to the vehicle group suggests an analgesic effect.[28]
The hot plate test assesses the central pain-relieving effects of a drug by measuring the animal's response to a noxious thermal stimulus.
Mechanism of Action and Signaling Pathways
GABAB receptor agonists exert their effects by modulating a G-protein-coupled signaling cascade.
GABAB Receptor Signaling Pathway
Upon binding of an agonist like 4-Fluorophenibut, the GABAB receptor undergoes a conformational change, leading to the activation of its associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization, while inhibition of VGCCs reduces calcium influx and subsequent neurotransmitter release.
Caption: In Vivo Efficacy Testing Workflow.
Conclusion and Future Directions
The available evidence strongly suggests that 4-Fluorophenibut is a potent GABAB receptor agonist, likely exceeding the potency of phenibut and approaching that of baclofen in vitro. [6][7]However, the translation of this in vitro potency to in vivo efficacy remains to be systematically investigated. While baclofen and phenibut have well-documented effects in animal models of anxiety, spasticity, and pain, the corresponding in vivo profile of 4-Fluorophenibut is largely unknown. [10][12][15] Future research should prioritize comprehensive in vivo studies of 4-Fluorophenibut using the standardized behavioral models outlined in this guide. Such studies are essential to:
-
Determine the dose-response relationship for its anxiolytic, muscle relaxant, and analgesic effects.
-
Compare its efficacy and side-effect profile directly with baclofen and phenibut.
-
Elucidate its pharmacokinetic and pharmacodynamic properties in vivo.
A thorough understanding of the in vivo efficacy of 4-Fluorophenibut will be instrumental for the research community in evaluating its potential as a pharmacological tool and a lead compound for the development of novel therapeutics targeting the GABAB receptor.
References
-
Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity - RJPT SimLab. [Link]
-
Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC. [Link]
-
Baclofen blocks expression and sensitization of anxiety-like behavior in an animal model of repeated stress and ethanol withdrawal - PubMed. [Link]
-
RJPT Informatics Pvt Ltd AIM: Effects of skeletal muscle relaxants using Rota-rod apparatus. REFERENCE: 1. [Link]
-
Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. [Link]
-
Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. [Link]
-
Skeletal muscle relaxant property of diazepam by using rotarod on albino mice - Indian Journal Of Basic And Applied Medical Research. [Link]
-
Hot plate test - Wikipedia. [Link]
-
Elevated plus maze protocol. [Link]
-
Cal - Rotarod | PDF | Muscle | Pharmacology - Scribd. [Link]
-
Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. [Link]
-
4-Fluorophenibut - Wikipedia. [Link]
-
Rotarod Apparatus, Standard Operating Procedure | PPTX - Slideshare. [Link]
-
4-Fluorophenibut - Grokipedia. [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. [Link]
-
A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. [Link]
-
Analgesia Hot Plat Test. [Link]
-
Comparative pharmacological activity of optical isomers of phenibut - ResearchGate. [Link]
-
Hot plate test – Knowledge and References - Taylor & Francis. [Link]
-
Elevated Plus Maze. [Link]
-
Phenibut. [Link]
-
(PDF) Elevated plus maze protocol v1 - ResearchGate. [Link]
-
The Science Behind 4-Fluorophenibut: A Comprehensive Look. [Link]
-
Safety and tolerability of the anxiolytic and nootropic drug phenibut: a systematic review of clinical trials and case reports - RSU Research Portal. [Link]
-
Efficacy and Safety of High-Dose Baclofen for Alcohol Dependence - ClinicalTrials.gov. [Link]
-
Mastering the Elevated Plus Maze: A Step-by-Step Protocol Guide - YouTube. [Link]
-
Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed. [Link]
-
The effects of GABAB receptor agonists and antagonists on potassium-stimulated [Ca2+]i in rat brain synaptosomes - PubMed. [Link]
-
Efficacy and tolerability of baclofen in a U.S. community population with alcohol use disorder: a dose-response, randomized, controlled trial - PMC. [Link]
-
(PDF) Baclofen and Anxiety Symptoms in patients with alcohol use disorders. [Link]
-
(PDF) Biobehavioral effects of baclofen in anxious alcohol-dependent individuals: a randomized, double-blind, placebo-controlled, laboratory study - ResearchGate. [Link]
-
Comparison of the Effect and Properties of GABA B Agonists and PAMs - ResearchGate. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD. [Link]
-
Buy F-Phenibut HCl (4-Fluorophenibut hydrochloride) - Venogen Biochemicals. [Link]
-
A case of phenibut withdrawal and treatment with baclofen - PMC. [Link]
-
ov329, a potent gaba-at inhibitor, lacks retinal accumulation – a comparative pharmacokinetic study in mouse with vigabatrin - AES. [Link]
-
Phenibut - Wikipedia. [Link]
-
Intrathecal baclofen for spasticity management: a comparative analysis of spasticity of spinal vs cortical origin - PubMed. [Link]
-
intrathecal Versus Oral Baclofen: A Matched Cohort Study of Spasticity, Pain, Sleep, Fatigue, and Quality - eScholarship.org. [Link]
-
Seizure Occurring During Baclofen Monotherapy for Phenibut Withdrawal - PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. venogen.com [venogen.com]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD [read.qxmd.com]
- 10. Intrathecal baclofen for spasticity management: a comparative analysis of spasticity of spinal vs cortical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Baclofen blocks expression and sensitization of anxiety-like behavior in an animal model of repeated stress and ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of baclofen in a U.S. community population with alcohol use disorder: a dose-response, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenibut - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. ijbamr.com [ijbamr.com]
- 21. Rotarod Apparatus, Standard Operating Procedure | PPTX [slideshare.net]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. scribd.com [scribd.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Hot plate test - Wikipedia [en.wikipedia.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. researchgate.net [researchgate.net]
- 28. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Analytical Validation of 4-Fluorophenibut: Purity, Identity, and Potency
Executive Summary
4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) is a para-fluorinated derivative of Phenibut and a structural analog of Baclofen.[1][2] Often marketed as a "nootropic" or research chemical, it lacks the rigorous pharmacopeial standardization found in its approved relatives. This results in significant batch-to-batch variance, including potential contamination with neurotoxic precursors (e.g., nitrostyrenes) or inactive lactam byproducts.
This guide provides a self-validating analytical framework for researchers to verify the identity and purity of 4-Fluorophenibut. By leveraging the unique spectral signature of the fluorine atom and established chromatographic methods for gabapentinoids, laboratories can distinguish this compound from its analogs and quantify impurities with high precision.
Comparative Chemical Identity
To validate 4-Fluorophenibut, one must first understand its physicochemical relationship to established standards (Phenibut and Baclofen). The fluorine substitution at the para-position significantly alters lipophilicity and receptor potency.[2]
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Phenibut (Standard) | Baclofen (Reference) | 4-Fluorophenibut (Target) |
| IUPAC Name | 4-Amino-3-phenylbutanoic acid | 4-Amino-3-(4-chlorophenyl)butanoic acid | 4-Amino-3-(4-fluorophenyl)butanoic acid |
| Formula | C₁₀H₁₃NO₂ | C₁₀H₁₂ClNO₂ | C₁₀H₁₂FNO₂ |
| Mol.[1][3][4] Weight | 179.22 g/mol | 213.66 g/mol | 197.21 g/mol |
| GABA-B Potency | Low ( | High ( | Intermediate/High (Higher than Phenibut) |
| Lipophilicity | Moderate | Moderate | High (F-substitution increases BBB penetration) |
| Key Spectral Marker |
Validation Workflow
The following decision tree outlines the logical progression for validating a commercial sample. This system prioritizes non-destructive, high-specificity methods (NMR) before moving to quantitative purity assessments (HPLC).
Figure 1: Step-by-step validation logic. Note that
Methodology 1: Structural Validation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing 4-Fluorophenibut from Phenibut. While Mass Spectrometry (MS) confirms molecular weight (197.21 g/mol ), it cannot easily distinguish between positional isomers (e.g., ortho- vs. para-fluoro). NMR provides this spatial resolution.
A. Proton NMR ( H NMR)
-
Solvent: Deuterium Oxide (
) or Methanol- ( ). -
Key Diagnostic Peaks:
-
Aromatic Region (7.0 - 7.5 ppm): unlike Phenibut (which shows a complex multiplet for 5 protons), 4-Fluorophenibut will display a distinct AA'BB' coupling pattern (two doublets/multiplets integrating to 2H each) characteristic of para-substitution.
-
Aliphatic Chain:
- -CH: Multiplet at ~3.3-3.5 ppm.
-
-CH
: Multiplet at ~3.1-3.3 ppm. -
-CH
: Multiplet at ~2.5-2.7 ppm.
-
B. Fluorine NMR ( F NMR) - The "Smoking Gun"
This is the most robust test for identity. Phenibut and Baclofen are "NMR silent" in this channel.
-
Protocol: Run a standard proton-decoupled
F experiment. -
Expected Result: A single, sharp peak between -110 ppm and -120 ppm (relative to
).-
Note: If multiple peaks appear in this region, the sample is contaminated with other fluorinated isomers or byproducts.
-
Methodology 2: Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is required to quantify purity and detect non-fluorinated impurities (like unreacted precursors) that NMR might miss if they are in low abundance.
Experimental Protocol
This method is adapted from established protocols for Baclofen and Gabapentinoids [1, 2].
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid in Water (pH ~2.5). Acidic pH is crucial to keep the amine protonated and prevent tailing.
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
60% B (Linear Gradient) -
15-20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (primary) and 254 nm.
-
Why 210 nm? The aliphatic GABA chain has weak UV absorbance; 210 nm captures the carbonyl and the phenyl ring transitions.
-
Impurity Profiling
The synthesis of 4-Fluorophenibut typically follows the "Henry Reaction" route or the "Pyrrolidone" route. The diagram below illustrates where specific impurities originate.
Figure 2: Synthesis pathway highlighting the critical "Nitrostyrene" intermediate (potential carcinogen) and the "Lactam" byproduct (pharmacologically inactive).
-
Nitrostyrene Impurity: If the reduction step is incomplete, traces of the nitrostyrene intermediate may remain. This is highly conjugated and will show strong UV absorbance at >254 nm. Any peak at 254 nm that does not align with the main peak is a safety red flag.
-
Lactam Impurity: Similar to Baclofen Impurity A [3]. Under acidic conditions or high heat, 4-Fluorophenibut can cyclize into its lactam form (4-(4-fluorophenyl)pyrrolidin-2-one). This is less polar and will elute after the main peak on a C18 column.
Methodology 3: Melting Point Analysis
While not definitive on its own, melting point (MP) is a rapid screen for gross contamination or salt mismatch (e.g., Free Amino Acid vs. HCl salt).
-
Phenibut HCl: 195–200 °C [4].
-
Baclofen: 206–208 °C [5].
-
4-Fluorophenibut HCl: Literature values vary due to its grey-market status, but it generally exhibits a high melting point distinct from Phenibut.
-
Validation Step: Run a mixed melting point. Mix your sample 1:1 with a known standard of Phenibut HCl. If the melting point of the mixture is significantly lower than Phenibut alone (depression), your sample is chemically distinct (i.e., likely the fluorinated derivative).
-
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link
-
Sielc Technologies. HPLC Method for gamma-Aminobutyric Acid (GABA), Baclofen, Pregabalin, Vigabatrin, Phenibut.Link
-
European Pharmacopoeia (Ph. Eur.). Baclofen Monograph: Impurity A (Baclofen Lactam).Link
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link
-
PubChem. Baclofen Compound Summary. National Library of Medicine. Link
-
Irie, T., et al. (2020).[5] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist...[1][2] European Journal of Pharmacology.[5] Link
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. syntharise.com [syntharise.com]
- 4. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajmpcp.com [journalajmpcp.com]
Comparative analysis of the pharmacokinetics of 4-Fluorophenibut and phenibut
Executive Summary
This guide provides a technical comparative analysis of Phenibut (
Key Technical Findings:
-
Potency: F-Phenibut exhibits a 6-fold to 60-fold higher functional potency at the GABA-B receptor compared to Phenibut, depending on the assay endpoint (behavioral vs. electrophysiological).
-
Pharmacokinetics (PK): F-Phenibut demonstrates a faster onset of action, attributed to enhanced lipophilicity and rapid blood-brain barrier (BBB) penetration.[1]
-
Metabolic Stability: The para-fluorine substitution functions as a bioisostere to the chlorine in Baclofen, potentially blocking metabolic oxidation at the phenyl ring, though renal excretion remains the primary elimination pathway for both.
Physicochemical & Pharmacodynamic Basis[2]
To understand the pharmacokinetic divergence, one must first analyze the structural modifications that drive these changes.
Structural Activity Relationship (SAR)
Phenibut is a GABA derivative with a phenyl ring at the
-
Phenibut:
-phenyl-GABA[1][3][6][7][8][9][10][11] -
F-Phenibut:
-(4-fluorophenyl)-GABA[1][3][5][6][7][8][9] -
Baclofen (Reference):
-(4-chlorophenyl)-GABA[1][2][3][4][6][7]
The fluorine atom is highly electronegative yet small (Van der Waals radius similar to Hydrogen).[1][12] This substitution alters the electronic distribution of the phenyl ring without creating significant steric hindrance, increasing the molecule's affinity for the GABA-B receptor binding pocket.
Receptor Binding & Potency Data
The most critical differentiator is the affinity (
| Compound | Target Receptor | Functional Potency ( | Relative Potency |
| Phenibut | GABA-B | ~1362 | 1x (Baseline) |
| F-Phenibut | GABA-B | ~23.3 | ~58x |
| Baclofen | GABA-B | ~6.0 | ~227x |
*Data based on outward-rectifying
Mechanistic Pathway Diagram
The following diagram illustrates how the structural modification (Fluorination) propagates through physicochemical changes to alter clinical outcomes.
Figure 1: Structural-Activity Relationship flow showing the impact of para-fluorination on PK/PD.[1]
Comparative Pharmacokinetic Profile
Absorption and Onset
-
Phenibut: Absorption is transporter-dependent (likely Large Neutral Amino Acid Transporter and proton-coupled amino acid transporters).[1][12] Clinical reports indicate a slow onset (
2–4 hours) [2].[1][12][14] -
F-Phenibut: Due to increased lipophilicity, F-Phenibut likely utilizes passive diffusion more efficiently than Phenibut, in addition to carrier-mediated transport.[1]
Distribution (Blood-Brain Barrier)
The primary barrier for GABA analogues is the BBB.[1]
-
Phenibut: Moderate penetration.[1][12] Requires high doses (grams) to achieve therapeutic CNS concentrations.[1][12]
-
F-Phenibut: The fluorine substitution acts as a "lipid tag," significantly enhancing BBB permeability. This explains why active doses are in the milligram range (e.g., 50–100 mg) rather than the gram range.
Metabolism & Excretion[2]
-
Phenibut: Undergoes minimal metabolism.[1][12][15] Approximately 65% is excreted unchanged in the urine.[1][12][14][15] The half-life (
) is ~5.3 hours in humans [3].[1][12] -
F-Phenibut:
-
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to Cytochrome P450 oxidation.[1][12] Like Baclofen, F-Phenibut is likely excreted largely unchanged by the kidneys.[14]
-
Half-life: While specific human
data is absent, the duration of action is reported to be shorter (4–6 hours) compared to Phenibut's lingering effects (15–24 hours). This is likely due to rapid redistribution out of the CNS rather than faster metabolic clearance.
-
Experimental Validation Protocols
As an Application Scientist, relying on literature is insufficient. You must validate these parameters experimentally. Below are the standard operating procedures (SOPs) for comparing these compounds.
Protocol: LC-MS/MS Quantification in Plasma
To determine PK curves, a sensitive bioanalytical method is required.[1][12]
Methodology:
-
Internal Standard (IS): Use Baclofen-d4 or Phenibut-d5.[1][12]
-
Sample Prep: Protein precipitation using Acetonitrile (1:3 ratio) to minimize matrix effects.
-
Chromatography:
-
Mass Spectrometry: Triple Quadrupole (QqQ) in MRM mode.
Protocol: In Vitro Whole-Cell Patch Clamp
To validate potency (
Workflow Diagram:
Figure 2: Electrophysiological workflow for determining agonist potency.
Safety & Toxicology Implications
The pharmacokinetic differences dictate the safety profile.
-
Therapeutic Index: F-Phenibut has a much narrower therapeutic window.[1][12] The steep dose-response curve (due to high affinity) means the difference between an active dose and a toxic dose is small.[1]
-
Respiratory Depression: Due to higher potency at GABA-B, F-Phenibut poses a significantly higher risk of respiratory depression, similar to Baclofen overdose, particularly when combined with other depressants.[12]
-
Withdrawal: The shorter duration of action of F-Phenibut may lead to more rapid onset of inter-dose withdrawal symptoms compared to the slow-tapering effect of Phenibut.[1]
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[5][8][9][13] European Journal of Pharmacology.[1][12][5][9] Link
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1][12][9][10][11][16] CNS Drug Reviews.[1][12][9][11] Link
-
Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity.[1][12][9] Drug and Alcohol Review.[1][12][9] Link
-
Hardman, J.G., et al. Goodman & Gilman's The Pharmacological Basis of Therapeutics.[12] (General reference for GABA-B agonist PK/PD principles).
Sources
- 1. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. medkoo.com [medkoo.com]
- 7. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajmpcp.com [journalajmpcp.com]
- 10. researchgate.net [researchgate.net]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. 4-Fluoro phenibut hydrochloride | Drug Derivative | 1858241-03-8 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.who.int [cdn.who.int]
- 15. ovid.com [ovid.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 4-Amino-4-(4-fluorophenyl)butanoic Acid
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Amino-4-(4-fluorophenyl)butanoic acid. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact. This document moves beyond a simple checklist to explain the scientific rationale behind each critical step, empowering researchers to make informed safety decisions.
Hazard Assessment & Immediate Safety Protocols
Understanding the Compound: 4-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated organic compound. Its hazard profile necessitates careful handling. The primary risks are associated with its potential for irritation and harm if inhaled, ingested, or absorbed through the skin.[1][2][3] As a solid, the generation of airborne dust during handling is a significant exposure risk.[2][4]
Causality of Required PPE: The choice of Personal Protective Equipment (PPE) is a direct response to the compound's identified hazards.
-
Eye Protection: Causes serious eye irritation[2][3]. Therefore, chemical safety goggles or safety glasses with side shields are mandatory to prevent contact with dust or splashes.[2][3][4]
-
Hand and Body Protection: Causes skin irritation and may be harmful upon contact[1][2][3]. Chemically resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin exposure.[2][4] Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: May cause respiratory irritation if inhaled[1][2]. All handling of the solid compound that could generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not feasible, a NIOSH-approved particulate respirator is necessary.[4][5]
An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][3]
Core Directive for Waste Management: Segregation is Non-Negotiable
The single most critical aspect of disposing of 4-Amino-4-(4-fluorophenyl)butanoic acid is its classification as a fluorinated organic waste . This dictates its segregation from all other waste streams.
The Rationale Behind Segregation: Many chemical waste streams are managed through various recycling or energy recovery programs. For instance, non-halogenated organic solvents are often reprocessed and used as fuel.[6] If fluorinated compounds are mixed into this stream, their combustion can produce highly toxic and corrosive byproducts, including hydrogen fluoride (HF) gas.[6][7] Standard incinerators are not equipped to handle these byproducts, leading to equipment damage and severe environmental pollution.
Therefore, the following segregation is mandatory:
-
DO NOT mix with non-halogenated organic waste.[6]
-
While small amounts may occasionally be combined with other halogenated (e.g., chlorinated) waste, the best and safest practice is to maintain a dedicated waste container specifically for fluorinated organic compounds.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of 4-Amino-4-(4-fluorophenyl)butanoic acid waste, minimizing the risk of accidental mixing or exposure.
Materials Required:
-
Dedicated, sealable, and chemically compatible hazardous waste container (e.g., HDPE or glass).
-
Hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) office.
-
Appropriate PPE as defined in Section 1.
-
Spill kit for solids.
Protocol Steps:
-
Container Preparation:
-
Obtain a clean, designated waste container.
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "4-Amino-4-(4-fluorophenyl)butanoic Acid Waste" and any other required information (e.g., concentration, other components).[8][9] Avoid using abbreviations or chemical formulas.[9]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the pure chemical, reaction residues, or contaminated solids (e.g., weighing paper, contaminated gloves) into the designated container. Minimize dust generation during transfer.[2]
-
Contaminated Labware (disposable): Items such as pipette tips, tubes, and gloves that are grossly contaminated should be placed directly into the solid waste container.
-
Liquid Waste (solutions): If the compound is in solution, collect it in a dedicated fluorinated organic liquid waste container. Do not mix with solid waste.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into the waste container.[2][4]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3][8][9]
-
Store the container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[8][10]
-
Ensure the container is within secondary containment to mitigate spills.[8]
-
Do not fill the container beyond 75-80% capacity to allow for expansion and prevent spills during transport.[8][9]
-
-
Final Disposal:
-
Once the container is full, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal company.[5][7]
-
The only approved method for the final destruction of this compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting hydrogen fluoride.[5][7][11]
-
Decontamination of Laboratory Equipment & Surfaces
Proper decontamination prevents unintended exposure and cross-contamination of future experiments.
-
Gross Decontamination: Remove as much solid residue as possible using a spatula or brush, transferring the residue to the fluorinated waste container.
-
Triple Rinse Protocol:
-
Rinse non-disposable labware (e.g., glassware) three times with a suitable organic solvent in which the compound is soluble. Collect all rinsate as fluorinated liquid hazardous waste.
-
Follow with a thorough wash using a laboratory detergent (e.g., Liquinox) and hot water.[12]
-
Perform a final rinse with deionized water and allow to air dry.[12]
-
-
Surface Decontamination: Wipe down the fume hood sash, work surfaces, and any affected areas with a cloth dampened with detergent solution, followed by a water rinse.
Summary of Disposal Parameters
| Parameter | Specification | Rationale / Reference |
| Waste Classification | Fluorinated Organic Hazardous Waste | The fluorine atom requires specialized disposal to prevent toxic combustion byproducts.[6][7][11] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the stable carbon-fluorine bond and allows for scrubbing of HF from emissions.[5][7][11][13] |
| Hazard Codes (Example) | H302+H312+H332, H315, H319, H335 | Harmful (swallowed, skin, inhaled), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against identified routes of exposure and irritation.[2][3][4] |
| Waste Segregation | Separate from non-halogenated waste. | Prevents contamination of fuel-grade waste streams and the formation of HF in standard incinerators.[6] |
| Container Type | Labeled, sealed, chemically compatible container (HDPE or glass). | Ensures safe containment, prevents leaks, and provides clear identification of contents.[7][8][14] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from 4-Amino-4-(4-fluorophenyl)butanoic acid.
Sources
- 1. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 [sigmaaldrich.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. matrixscientific.com [matrixscientific.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. env.nm.gov [env.nm.gov]
- 14. ufz.de [ufz.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
